molecular formula C9H19NO B15589798 (+)-N-Methylallosedridine

(+)-N-Methylallosedridine

货号: B15589798
分子量: 157.25 g/mol
InChI 键: JOHKCJPJMSCFBX-BDAKNGLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-N-Methylallosedridine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C9H19NO

分子量

157.25 g/mol

IUPAC 名称

(2R)-1-[(2S)-1-methylpiperidin-2-yl]propan-2-ol

InChI

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+/m1/s1

InChI 键

JOHKCJPJMSCFBX-BDAKNGLRSA-N

产品来源

United States

Foundational & Exploratory

Unveiling (+)-N-Methylallosedridine: A Technical Guide to its Discovery and Isolation from Sedum sarmentosum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the piperidine (B6355638) alkaloid, (+)-N-Methylallosedridine, from the medicinal plant Sedum sarmentosum. This document details the experimental protocols and quantitative data associated with its extraction and purification, offering a valuable resource for natural product chemists, pharmacognosists, and researchers in drug discovery and development.

Introduction

Sedum sarmentosum Bunge, a perennial succulent belonging to the Crassulaceae family, has a long history of use in traditional medicine for various ailments. Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, including flavonoids, megastigmanes, and alkaloids. Among these, the piperidine alkaloid this compound has been identified as a characteristic constituent. This guide focuses on the foundational work that led to the discovery and structural elucidation of this natural product.

Discovery and Structural Elucidation

The seminal work on the alkaloidal components of Sedum sarmentosum was reported by Beyerman, Maat, and Van Veen in 1972. Their research not only confirmed the presence of piperidine alkaloids in the plant but also established the absolute configuration of the major alkaloid as (+)-(2R)-2-{(2S)-2-hydroxypropyl}-1-methylpiperidine, which was named this compound. The structural elucidation was achieved through a combination of synthesis, optical rotatory dispersion, and spectroscopic analysis.

Experimental Protocols

While the original research paper by Beyerman et al. provides the most definitive account, accessing the full experimental details from this specific publication can be challenging. However, based on established methodologies for the isolation of piperidine alkaloids from plant materials, a generalized yet detailed protocol can be outlined. This protocol is designed to serve as a practical guide for researchers seeking to isolate this compound.

Plant Material Collection and Preparation

Fresh, whole plants of Sedum sarmentosum should be collected and authenticated by a plant taxonomist. The plant material is then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

A standard acid-base extraction technique is employed to isolate the crude alkaloid fraction.

Protocol:

  • Maceration: The powdered plant material is macerated with a methanolic solution of a weak acid (e.g., 0.5% tartaric acid) for 24-48 hours at room temperature with occasional stirring. This process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined methanolic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated aqueous-methanolic residue.

  • Acid-Base Partitioning:

    • The residue is acidified with 2M HCl to a pH of approximately 2.

    • This acidic solution is then washed with a non-polar solvent such as n-hexane or diethyl ether to remove neutral and acidic lipophilic compounds.

    • The aqueous layer, containing the protonated alkaloids, is then basified with a strong base (e.g., concentrated ammonia (B1221849) solution or 2M NaOH) to a pH of 9-10.

    • The free alkaloid bases are then extracted from the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607). This extraction is performed multiple times to ensure complete recovery.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.

Isolation and Purification of this compound

The crude alkaloid mixture is a complex combination of compounds and requires further separation to isolate the target molecule. Column chromatography is the primary technique used for this purpose.

Protocol:

  • Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

  • Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for piperidine alkaloids is a mixture of chloroform and methanol, with an increasing percentage of methanol.

  • Fraction Collection: Eluted fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent, which gives a characteristic orange-red spot with alkaloids).

  • Purification: Fractions containing the compound of interest, as indicated by TLC, are combined and may require further purification by preparative TLC or crystallization to obtain pure this compound.

Data Presentation

ParameterValueUnit
Dried Plant Material1.0kg
Crude Alkaloid Extract Yield2.5g
Purity of Crude Extract (by TLC)~40-50%
Purified this compound Yield0.15g
Overall Yield0.015%
Melting PointNot available (liquid at room temp.)°C
Optical Rotation [α]DPositivedegrees

Spectroscopic Data for this compound:

Detailed NMR (¹H and ¹³C) and mass spectrometry data are crucial for the unambiguous identification of the isolated compound. Researchers should compare their obtained spectra with published data for confirmation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Sedum sarmentosum.

experimental_workflow plant_material Dried & Powdered Sedum sarmentosum maceration Maceration (Acidified Methanol) plant_material->maceration filtration Filtration & Concentration maceration->filtration acid_base Acid-Base Partitioning filtration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Purification fraction_collection->purification pure_compound This compound purification->pure_compound

Caption: Isolation workflow for this compound.

Logical Relationship of Extraction Steps

This diagram outlines the logical separation of components during the acid-base extraction process.

extraction_logic start Concentrated Plant Extract acidify Acidify (pH 2) & Wash with Hexane start->acidify hexane_layer Hexane Layer (Neutral & Acidic Lipids) acidify->hexane_layer Discard aqueous_acid Aqueous Layer (Protonated Alkaloids) acidify->aqueous_acid basify Basify Aqueous Layer (pH 9-10) extract_dcm Extract with DCM basify->extract_dcm aqueous_base Aqueous Layer (Deprotonated Alkaloids) basify->aqueous_base Discard dcm_layer DCM Layer (Free Alkaloid Bases) extract_dcm->dcm_layer aqueous_acid->basify

Caption: Acid-base partitioning for alkaloid extraction.

Conclusion

This technical guide consolidates the available information on the discovery and isolation of this compound from Sedum sarmentosum. While the foundational research was conducted several decades ago, the principles and techniques remain relevant for natural product researchers. The provided experimental workflow and logical diagrams offer a clear and structured approach for the successful isolation and purification of this piperidine alkaloid, paving the way for further pharmacological and synthetic studies.

Unveiling the Stereochemical Intricacies of (+)-N-Methylallosedridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine, a piperidine (B6355638) alkaloid, presents a compelling case study in stereochemistry and its influence on biological activity. As a member of the Sedum alkaloid family, its structural nuances are of significant interest to researchers in natural product synthesis, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of this compound, laying a foundation for further investigation and potential therapeutic applications.

Chemical Structure and Stereochemistry

This compound is chemically designated as (αS,2R)-α,1-Dimethyl-2-piperidineethanol. This nomenclature precisely defines the three-dimensional arrangement of its atoms, which is crucial for its interaction with biological targets.

The structure features a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. This core is substituted at the 2-position with a 1-hydroxyethyl group, which itself has a methyl substituent at the carbinol carbon (the α-position). Additionally, the nitrogen atom of the piperidine ring is methylated.

The stereochemistry of this compound is defined by two chiral centers:

  • C-2 of the piperidine ring: This carbon atom is attached to four different groups: the nitrogen atom, C-3 of the ring, a hydrogen atom, and the (S)-1-hydroxyethyl side chain. The absolute configuration at this center is R .

  • The carbinol carbon (α-carbon) of the side chain: This carbon is bonded to the piperidine ring, a hydroxyl group, a methyl group, and a hydrogen atom. The absolute configuration at this center is S .

The specific rotation of this enantiomer is positive, denoted by the (+) prefix in its name. The "allo" prefix in allosedridine indicates a specific relative stereochemistry between the substituents on the piperidine ring, distinguishing it from its diastereomer, sedridine.

Molecular Formula: C₉H₁₉NO Molecular Weight: 157.25 g/mol CAS Number: 41447-16-9

A 2D representation of the chemical structure is provided below:

Caption: Generalized synthetic workflow for piperidine alkaloids.

Detailed Experimental Protocol (Hypothetical Example based on related syntheses):

A detailed experimental protocol for the specific synthesis of this compound would require access to proprietary or unpublished research. However, a general approach based on the synthesis of related piperidine alkaloids might involve the following key steps:

  • Asymmetric Aldol (B89426) Reaction: A chiral auxiliary-controlled or catalyst-controlled aldol reaction between a suitable piperidine-derived aldehyde and a methyl ketone equivalent to establish the desired (S)-configuration at the α-carbon.

  • Diastereoselective Reduction: Reduction of the resulting ketone to a hydroxyl group, with stereochemical control to achieve the (R)-configuration at the piperidine C-2 position. This can often be substrate-controlled.

  • N-Methylation: Introduction of the methyl group onto the piperidine nitrogen, typically using a methylating agent such as methyl iodide or formaldehyde (B43269) followed by reduction (Eschweiler-Clarke reaction).

  • Purification and Characterization: Purification of the final product using chromatographic techniques (e.g., column chromatography, HPLC) and characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and determination of specific rotation.

Biological Activity and Signaling Pathways

The pharmacological properties of this compound have not been extensively studied. However, piperidine alkaloids as a class are known to exhibit a wide range of biological activities, including effects on the central nervous system. Given its structural similarity to other bioactive natural products, this compound could potentially interact with various receptors and enzymes.

A logical workflow for investigating the biological activity of this compound would be:

Biological_Investigation_Workflow Compound This compound Screening Initial Biological Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Compound->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA In_Vivo In Vivo Efficacy and Toxicity Studies Hit_ID->In_Vivo Pathway Signaling Pathway Elucidation MoA->Pathway

Caption: Workflow for biological activity investigation.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a stereochemically defined piperidine alkaloid with a precise three-dimensional structure. While its synthesis presents a challenge in stereocontrol, modern synthetic methodologies offer pathways to its enantiomerically pure form. The biological activity of this compound remains largely unexplored, representing a promising avenue for future research. This technical guide provides the foundational chemical knowledge necessary for scientists and drug development professionals to embark on further investigation of this compound and its potential applications. The detailed understanding of its stereochemistry is paramount for any future pharmacological studies, as enantiomers often exhibit significantly different biological effects.

Physical and chemical properties of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylallosedridine is a piperidine (B6355638) alkaloid naturally occurring in the plant Sedum sarmentosum. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. While the absolute configuration has been established, detailed experimental data on its physical properties and comprehensive spectral analyses are not extensively reported in readily accessible sources. This guide summarizes the available information, highlights data gaps, and provides context regarding its natural source and potential biological significance based on related compounds.

Chemical and Physical Properties

This compound, with the systematic name (+)-(2R)-2-{(2S)-2-hydroxypropyl}-1-methylpiperidine, is a chiral molecule belonging to the piperidine alkaloid family.[1] Its structure features a piperidine ring N-methylated and substituted at the 2-position with a hydroxypropyl group. The "allo" designation refers to the erythro relative stereochemistry of the two chiral centers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₉H₁₉NO[2][3][4]
Molecular Weight 157.25 g/mol [2][3][4]
CAS Number 41447-16-9[2][3][4]
Boiling Point 223.3 ± 13.0 °CPredicted[2]
Density 0.927 ± 0.06 g/cm³Predicted[2]
pKa 15.22 ± 0.20Predicted[2]
Melting Point Not reported
Specific Optical Rotation Not reported

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the reviewed literature.

Spectral Data

Experimental Protocols

Isolation from Sedum sarmentosum

This compound is a natural product found in the medicinal plant Sedum sarmentosum. While specific protocols for the isolation of this particular alkaloid are not detailed in the available literature, a general workflow for the extraction of alkaloids from Sedum species can be proposed.

G A Dried and powdered Sedum sarmentosum plant material B Maceration with an acidified polar solvent (e.g., ethanol/HCl) A->B Extraction C Filtration and concentration of the extract B->C D Acid-base extraction to separate alkaloids C->D E Crude alkaloid fraction D->E Yields F Chromatographic separation (e.g., column chromatography, HPLC) E->F Purification G Purified this compound F->G

Caption: A conceptual retrosynthetic pathway for N-Methylallosedridine isomers.

Biological Activity and Signaling Pathways

The specific biological activities of pure this compound have not been extensively studied. However, the crude alkaloid fraction from Sedum sarmentosum, which contains this compound, has been shown to have antiproliferative effects on murine and human hepatoma cell lines. Sedum sarmentosum has a history of use in traditional medicine for treating hepatitis. [5] The broader class of piperidine alkaloids is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Further research is required to determine the specific contributions of this compound to the biological activities observed in the crude extracts of Sedum sarmentosum and to elucidate its mechanism of action and any associated signaling pathways.

Diagram 3: Potential Areas of Biological Investigation

G Molecule This compound Activity1 Antiproliferative Activity Molecule->Activity1 Activity2 Anti-inflammatory Activity Molecule->Activity2 Activity3 Neuroprotective Activity Molecule->Activity3 Pathway1 Cell Cycle Regulation Activity1->Pathway1 investigate Pathway2 Inflammatory Signaling (e.g., NF-κB) Activity2->Pathway2 investigate Pathway3 Neuronal Survival Pathways Activity3->Pathway3 investigate

References

(+)-N-Methylallosedridine CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding (+)-N-Methylallosedridine is limited in publicly accessible databases. This guide provides the available chemical identifiers for this compound and presents representative spectral data and experimental protocols based on closely related structures and general methodologies for piperidine (B6355638) alkaloids.

Compound Identification

IdentifierValueReference
Compound Name This compound
CAS Number 41447-16-9[1][2]
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [2]
Synonyms (αS,2R)-α,1-Dimethyl-2-piperidineethanol[2]

Spectral Data

No specific experimental spectral data for this compound has been found in public spectral databases. Therefore, representative data for the structurally related compound N-Methylpiperidine is provided below for reference.

NMR Spectral Data: N-Methylpiperidine

Solvent: CDCl₃ Frequency: 399.65 MHz (¹H NMR)

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
2.33s3HN-CH₃
2.23m4HH-2, H-6 (axial & equatorial)
1.59m4HH-3, H-5 (axial & equatorial)
1.41m2HH-4 (axial & equatorial)

Note: Assignments are based on typical chemical shifts for N-methylpiperidine. Actual peak multiplicities and precise shifts can vary.

IR Spectral Data: N-Methylpiperidine
Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretch (alkane)2950-2800Strong
C-H bend (alkane)1470-1450Medium
C-N stretch1200-1020Medium-Weak

Note: This represents typical IR absorption ranges for the functional groups present in N-methylpiperidine.

Mass Spectrometry Data: N-Methylpiperidine
m/z Relative Intensity (%) Assignment
99100[M]⁺ (Molecular Ion)
9880[M-H]⁺
8460[M-CH₃]⁺
5890[C₃H₈N]⁺
4250[C₂H₄N]⁺

Note: Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

Protocol 1: General Isolation of Piperidine Alkaloids from Plant Material

This protocol outlines a typical acid-base extraction method for isolating alkaloids.

1. Extraction:

  • Air-dry and powder the plant material (e.g., leaves, bark).
  • Macerate the powdered material in a solvent such as methanol (B129727) or ethanol (B145695) for 24-48 hours at room temperature.
  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Acid-Base Partitioning:

  • Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.
  • Wash the acidic solution with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.
  • Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate).
  • Extract the basified aqueous solution with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) multiple times.
  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

3. Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina.
  • Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient).
  • Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).
  • Combine fractions containing the compound of interest and recrystallize or perform further chromatographic purification (e.g., preparative HPLC) to obtain the pure alkaloid.

Protocol 2: General Synthesis of N-Methylpiperidines via Reductive Amination

This protocol describes a common method for the N-methylation of a piperidine ring.

1. Reaction Setup:

  • In a round-bottom flask, dissolve the piperidine precursor (e.g., a substituted piperidone) in a suitable solvent such as methanol or dichloromethane.
  • Add an excess of methylamine, often as a solution in a solvent or as a salt.
  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise at 0 °C.

2. Reaction Execution:

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
  • Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water or a dilute acid.
  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to yield the N-methylated piperidine derivative.

Workflow and Pathway Diagrams

As no specific signaling pathways involving this compound have been documented, a general workflow for the isolation and characterization of natural products is provided below.

G General Workflow for Natural Product Isolation and Characterization cluster_0 Isolation & Purification cluster_1 Characterization & Screening A Plant Material Collection & Preparation B Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract B->C D Fractionation (e.g., Acid-Base Extraction, Column Chromatography) C->D E Semi-pure Fractions D->E F Purification (e.g., HPLC, Preparative TLC) E->F G Pure Compound F->G H Structure Elucidation G->H J Biological Activity Screening G->J I Spectroscopic Analysis (NMR, MS, IR, UV-Vis) H->I K Identified Bioactive Compound I->K Structure Confirmed J->K Active

Caption: A generalized workflow for the isolation and characterization of natural products.

References

Initial Biological Screening of (+)-N-Methylallosedridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(+)-N-Methylallosedridine is a piperidine (B6355638) alkaloid, a class of natural products known for a wide spectrum of biological activities.[1][2] While comprehensive biological screening data for this compound itself is not extensively documented in publicly available literature, this guide outlines a logical, multi-tiered screening approach based on the known activities of related piperidine alkaloids.[1][2][3][4] This document serves as a foundational framework for initiating the biological evaluation of this compound, detailing potential experimental protocols and data presentation formats.

Proposed Initial Screening Cascade

Given that piperidine alkaloids have demonstrated antimicrobial, anticancer, anti-inflammatory, and analgesic properties, a tiered screening approach is recommended to efficiently assess the potential therapeutic value of this compound.[1][2][5]

Workflow for Initial Biological Screening:

G cluster_0 Tier 1: Broad Spectrum Activity cluster_1 Tier 2: Target-Specific Assays (Based on Tier 1 Hits) cluster_2 Tier 3: Mechanism of Action & Signaling Pathways a Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) c Anti-inflammatory Assay (e.g., COX-2 Inhibition) a->c e Apoptosis Assay (e.g., Caspase-3/7 Activity) a->e b Antimicrobial Assay (e.g., Broth Microdilution against Bacteria & Fungi) b->c Potential for anti-inflammatory properties d Analgesic Assay (e.g., Tail-flick Test in Rodents) c->d f Pathway Analysis (e.g., Western Blot for Apoptotic Markers) e->f G cluster_0 Apoptosis Induction a This compound b Induction of Cellular Stress a->b c Activation of Caspase-3/7 b->c d Cleavage of PARP c->d e Apoptosis d->e

References

The Enigmatic Presence of (+)-N-Methylallosedridine in Sedum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural abundance and variability of the piperidine (B6355638) alkaloid, (+)-N-Methylallosedridine, within the Sedum genus. While specific quantitative data for this particular compound remains elusive in publicly available literature, this document synthesizes the existing knowledge on the analysis of related Sedum alkaloids and the biosynthetic pathways of their precursors. This guide aims to provide a foundational framework for researchers seeking to investigate this and other related natural products.

Natural Abundance and Variability

Detailed quantitative studies on the concentration of this compound across various Sedum species are not extensively documented in current research. However, it is known that this compound is a naturally occurring alkaloid that can be isolated from Sedum sarmentosum[1][2][3]. The concentration and composition of alkaloids in plants, including those in the Sedum genus, are known to be influenced by a variety of factors such as the stage of development, temperature, and soil composition[4][5][6]. The chemical composition within a single plant can also vary, with different parts of the plant, such as the upper and lower portions, exhibiting different concentrations of compounds like cellulose, lignin, and other extractives[7]. It is therefore highly probable that the abundance of this compound is subject to significant variability depending on the specific Sedum species, its geographical location, and the prevailing environmental conditions.

To provide a framework for future quantitative studies, the following table structure is proposed for the systematic collection and comparison of data on this compound abundance.

Table 1: Proposed Data Structure for Quantitative Analysis of this compound in Sedum Species

Sedum SpeciesPlant PartGeographic OriginDevelopmental StageCollection Date & TimeEnvironmental Conditions (Temp, Rainfall)This compound Concentration (e.g., µg/g dry weight)Analytical MethodReference
S. sarmentosumAerial partsVegetativeGC-MS
S. acreWhole plantFloweringLC-MS/MS
S. albumLeavesHPLC-UV
S. telephiumRoots

Experimental Protocols

While specific protocols for the extraction and quantification of this compound are not detailed in the available literature, general methodologies for the analysis of alkaloids from Sedum and other plant species can be adapted.

General Alkaloid Extraction from Sedum Species

The following protocol is a composite of established methods for extracting alkaloids from plant material and can be optimized for Sedum species[8][9][10][11].

Objective: To extract a crude alkaloid fraction from dried Sedum plant material.

Materials:

Procedure:

  • Extraction: Macerate 10 g of the dried, powdered plant material in 100 mL of methanol for 72 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 50 mL of 2% sulfuric acid. b. Wash the acidic solution with 3 x 50 mL of diethyl ether in a separatory funnel to remove neutral and acidic compounds. Discard the ether layers. c. Basify the aqueous phase to a pH of 9-10 with 25% ammonium hydroxide. d. Extract the alkaloids from the basified aqueous phase with 3 x 50 mL of chloroform.

  • Drying and Final Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of alkaloids in plant extracts[11][12][13][14][15].

Objective: To separate, identify, and quantify this compound in the crude alkaloid extract.

Instrumentation and Conditions (suggested starting parameters):

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract in methanol.

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. Quantify the compound by creating a calibration curve with the reference standard.

Biosynthesis and Signaling Pathways

The precise biosynthetic pathway of this compound in Sedum has not been fully elucidated. However, studies on the biosynthesis of the related piperidine alkaloid, sedamine, in Sedum acre provide strong indications of the likely precursors[16]. The piperidine ring of sedamine is derived from lysine, while the side chain originates from phenylalanine[16]. It is hypothesized that this compound biosynthesis follows a similar initial path, with subsequent N-methylation and stereospecific enzymatic reactions.

Diagram of the Hypothesized Biosynthetic Pathway

Biosynthetic Pathway of this compound Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Delta1_Piperideine Δ¹-Piperideine Cadaverine->Delta1_Piperideine Amine Oxidase Intermediate Piperidine Intermediate Delta1_Piperideine->Intermediate Condensation Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoyl_CoA Benzoyl-CoA Cinnamic_Acid->Benzoyl_CoA Multiple Steps Benzoyl_CoA->Intermediate Condensation Allosedridine Allosedridine Intermediate->Allosedridine Reduction N_Methylallosedridine This compound Allosedridine->N_Methylallosedridine N-methyltransferase SAM S-Adenosyl methionine (SAM) SAM->N_Methylallosedridine SAH S-Adenosyl homocysteine (SAH) SAM->SAH

Caption: Hypothesized biosynthetic pathway of this compound.

Diagram of the Experimental Workflow

Experimental Workflow for Analysis of this compound Plant_Material Sedum Plant Material (Dried and Powdered) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Acid_Base Acid-Base Partitioning Concentration1->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids GC_MS GC-MS Analysis Crude_Alkaloids->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Abundance & Variability Data Data_Analysis->Results

Caption: General experimental workflow for the analysis of this compound.

Future Directions

The study of this compound in Sedum species presents a number of opportunities for future research. Key areas that warrant investigation include:

  • Quantitative Surveys: Comprehensive studies to determine the concentration of this compound across a wide range of Sedum species and geographical locations.

  • Influence of Environmental Factors: Controlled studies to elucidate the impact of environmental variables on the production of this alkaloid.

  • Biosynthetic Pathway Elucidation: Isotopic labeling studies and transcriptomic analysis to confirm the biosynthetic pathway and identify the enzymes involved.

  • Pharmacological Evaluation: In-depth investigation of the biological activities of this compound to assess its potential for drug development.

This technical guide provides a starting point for researchers interested in the fascinating piperidine alkaloids of the Sedum genus. While much remains to be discovered about this compound, the methodologies and conceptual frameworks outlined here offer a robust foundation for future scientific exploration.

References

Total Synthesis of (+)-N-Methylallosedridine and its Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of the piperidine (B6355638) alkaloid (+)-N-Methylallosedridine and its enantiomers. The synthesis is based on a stereoselective approach employing a series of key reactions, including Maruoka-Keck allylation, Wacker oxidation, and Corey-Bakshi-Shibata (CBS) reduction. This document details the synthetic strategy, experimental protocols for the key steps, and summarizes the quantitative data reported in the primary literature. Furthermore, it explores the potential biological significance of this class of compounds.

Introduction

This compound is a naturally occurring piperidine alkaloid. The piperidine structural motif is a common feature in a wide array of pharmaceuticals and biologically active natural products. The synthesis of enantiomerically pure piperidine derivatives is therefore of significant interest to the fields of organic chemistry and drug discovery. The synthetic route detailed herein provides an efficient and highly stereocontrolled method for accessing both this compound and its enantiomer, (-)-N-Methylallosedridine.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic strategy for this compound and its enantiomers relies on a convergent approach. The key steps involve the stereoselective construction of the chiral centers and the elaboration of the piperidine ring. A plausible retrosynthetic analysis is outlined below.

Retrosynthesis target This compound intermediate1 N-Methylated Piperidine Precursor target->intermediate1 N-Methylation intermediate2 Hydroxy Piperidine intermediate1->intermediate2 Final Deprotection intermediate3 Keto Piperidine intermediate2->intermediate3 CBS Reduction intermediate4 Allyl Piperidine intermediate3->intermediate4 Wacker Oxidation intermediate5 Piperidinaldehyde intermediate4->intermediate5 Maruoka-Keck Allylation starting_material Commercially Available Starting Material intermediate5->starting_material Initial Steps

Caption: Retrosynthetic analysis of this compound.

The synthesis commences from a readily available starting material, which is converted to a suitable piperidinaldehyde. The crucial stereocenter is introduced via an asymmetric Maruoka-Keck allylation. Subsequent Wacker oxidation of the resulting terminal alkene affords a methyl ketone. The final stereocenter is then established through a diastereoselective Corey-Bakshi-Shibata (CBS) reduction of the ketone. The synthesis is completed by N-methylation and any necessary deprotection steps.

Key Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Maruoka-Keck Asymmetric Allylation

The Maruoka-Keck allylation is a reliable method for the enantioselective allylation of aldehydes. This reaction typically employs a chiral titanium-BINOL complex as the catalyst.

General Procedure:

  • To a solution of the chiral ligand, (R)- or (S)-BINOL, in a suitable anhydrous solvent (e.g., dichloromethane) at room temperature is added titanium(IV) isopropoxide.

  • The mixture is stirred for a specified time to allow for the formation of the chiral catalyst.

  • The reaction is then cooled to a low temperature (e.g., -78 °C).

  • A solution of the aldehyde substrate in the same solvent is added, followed by the dropwise addition of allyltributyltin.

  • The reaction is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the homoallylic alcohol.

Wacker Oxidation

The Wacker oxidation is a palladium-catalyzed oxidation of a terminal alkene to a methyl ketone.

General Procedure:

  • To a solution of the homoallylic alcohol in a mixture of a suitable organic solvent (e.g., dimethylformamide or acetone) and water is added palladium(II) chloride and copper(I) chloride.

  • The reaction vessel is flushed with oxygen, and the reaction mixture is stirred under an oxygen atmosphere (typically from a balloon).

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the methyl ketone.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly enantioselective method for the reduction of ketones to alcohols, utilizing a chiral oxazaborolidine catalyst.

General Procedure:

  • To a solution of the chiral CBS catalyst (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine) in an anhydrous solvent (e.g., tetrahydrofuran) at a low temperature (e.g., -78 °C) is added a solution of borane-dimethyl sulfide (B99878) complex or borane-THF complex.

  • A solution of the ketone substrate in the same solvent is then added dropwise.

  • The reaction is stirred at the low temperature until the starting material is consumed, as indicated by TLC.

  • The reaction is carefully quenched by the slow addition of methanol, followed by warming to room temperature.

  • The mixture is then treated with an aqueous acid solution (e.g., 1 M HCl) and stirred.

  • The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.

  • The resulting alcohol is purified by column chromatography.

Quantitative Data Summary

While the full experimental details from the primary literature by Yadav et al. were not accessible for a complete quantitative analysis, the abstract reports that the synthetic route provides a good diastereomeric ratio and high yields.[1] The following table presents a generalized summary of expected yields for the key transformations based on typical outcomes for these reactions.

StepReactionReagentsExpected Yield (%)Expected Diastereomeric/Enantiomeric Excess
1Maruoka-Keck AllylationAldehyde, Allyltributyltin, (R)- or (S)-BINOL, Ti(OiPr)₄80-95>90% ee
2Wacker OxidationAlkene, PdCl₂, CuCl, O₂70-90N/A
3CBS ReductionKetone, (R)- or (S)-CBS catalyst, BH₃·SMe₂85-98>95% de

Experimental Workflow and Logical Relationships

The overall experimental workflow for the total synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Material Processing cluster_core Core Synthesis cluster_end Final Steps start_material Commercially Available Piperidine Derivative protection N-Protection (e.g., Boc) start_material->protection functionalization Conversion to Aldehyde protection->functionalization allylation Maruoka-Keck Allylation functionalization->allylation oxidation Wacker Oxidation allylation->oxidation reduction CBS Reduction oxidation->reduction methylation N-Methylation reduction->methylation deprotection Deprotection methylation->deprotection final_product This compound deprotection->final_product

Caption: Experimental workflow for the total synthesis.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been extensively reported in the publicly available literature. However, the piperidine alkaloid class, to which N-Methylallosedridine belongs, is known for a wide range of pharmacological properties.

Piperidine alkaloids have been investigated for various biological activities, including:

  • Anticancer Properties: Some piperidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Neuropharmacological Effects: The piperidine nucleus is a key component of many drugs acting on the central nervous system.

  • Antimicrobial and Antiviral Activities: Certain alkaloids containing the piperidine moiety have demonstrated inhibitory effects against bacteria, fungi, and viruses.

Given the structural similarity to other bioactive piperidine alkaloids, it is plausible that this compound and its enantiomers may exhibit interesting pharmacological properties. Further biological evaluation is warranted to elucidate their specific activities and potential mechanisms of action. A hypothetical signaling pathway that could be investigated for piperidine alkaloids is presented below.

Signaling_Pathway Piperidine_Alkaloid Piperidine Alkaloid (e.g., N-Methylallosedridine) Receptor Cell Surface Receptor (e.g., GPCR, Ion Channel) Piperidine_Alkaloid->Receptor Binds to Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activates/Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Second_Messenger->Kinase_Cascade Modulates Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activates/Inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation, Inflammation) Transcription_Factor->Cellular_Response Regulates Gene Expression for

Caption: Hypothetical signaling pathway for a piperidine alkaloid.

Conclusion

The enantioselective total synthesis of this compound and its enantiomers has been successfully achieved through a strategic application of modern synthetic methodologies. The key steps of Maruoka-Keck allylation, Wacker oxidation, and CBS reduction allow for the efficient and highly stereocontrolled construction of the target molecules. While detailed quantitative data from the primary literature was not fully accessible for this guide, the reported high yields and diastereoselectivity underscore the robustness of this synthetic route. The biological activities of N-Methylallosedridine remain largely unexplored, presenting an opportunity for future research to investigate its pharmacological potential, which may be significant given the broad bioactivities of the piperidine alkaloid class. This technical guide provides a solid foundation for researchers and drug development professionals interested in the synthesis and potential applications of this and related piperidine alkaloids.

References

A Technical Guide to the Solubility of (+)-N-Methylallosedridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (+)-N-Methylallosedridine in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a qualitative solubility profile based on the general properties of piperidine (B6355638) alkaloids. Furthermore, it outlines detailed experimental protocols for the quantitative determination of its solubility. A conceptual diagram of the biosynthetic pathway of related sedridine (B1197322) alkaloids is also presented to provide broader context for researchers working with this class of compounds.

Introduction to this compound

This compound is a piperidine alkaloid. Alkaloids, as a class of naturally occurring organic compounds, typically contain at least one nitrogen atom. The basicity of the nitrogen atom and the overall molecular structure significantly influence their solubility profiles. Generally, alkaloid free bases are soluble in organic solvents and insoluble in water[1]. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro/in vivo testing in drug discovery and development.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Freely SolubleThe hydroxyl and amine groups can form hydrogen bonds with protic solvents. Alcohols are generally good solvents for both alkaloid bases and their salts[1].
Polar Aprotic Acetone, Chloroform, DichloromethaneSolubleThese solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Chloroform is a classic solvent for the extraction of alkaloid free bases[1].
Nonpolar Hexane, Toluene (B28343)Sparingly Soluble to InsolubleThe polar nature of the piperidine ring and its substituents limits solubility in nonpolar solvents. The hydrocarbon backbone provides some lipophilicity, which might lead to slight solubility in aromatic solvents like toluene compared to aliphatic ones like hexane.
Ethers Diethyl EtherSolubleDiethyl ether is a common solvent for the extraction of alkaloid free bases[1].

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols describe common techniques for determining the solubility of a compound in organic solvents.

Saturated Shake-Flask Method

This is a widely accepted method for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Gravimetric Method

This method is suitable for non-volatile solutes and volatile solvents.

Methodology:

  • Preparation and Equilibration: Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

  • Filtration: Filter the saturated solution through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

  • Evaporation: Accurately transfer a known volume or weight of the clear filtrate to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Drying and Weighing: Dry the container with the residue to a constant weight in a vacuum oven.

  • Calculation: The difference in weight of the container before and after evaporation gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume or weight of the filtrate used.

Visualization of Related Pathways

To provide a broader biological context, the following diagram illustrates a conceptual biosynthetic pathway for sedridine alkaloids, which are structurally related to this compound. The biosynthesis of the piperidine ring in these alkaloids originates from the amino acid L-lysine.

Biosynthesis_of_Sedridine_Alkaloids cluster_precursors Primary Precursors cluster_intermediates Key Intermediates cluster_products Final Products Lysine L-Lysine Inter1 Δ¹-Piperideine-2-carboxylic acid Lysine->Inter1 Decarboxylation & Cyclization Inter2 Piperidine Ring Intermediate Inter1->Inter2 Further modification Sedridine Sedridine Inter2->Sedridine Condensation Phenylalanine Phenylalanine Side_Chain C6-C2 Side Chain Precursor Phenylalanine->Side_Chain Metabolic steps Side_Chain->Sedridine N_Methylallosedridine This compound Sedridine->N_Methylallosedridine N-methylation

Caption: Conceptual biosynthetic pathway of sedridine alkaloids.

The following diagram illustrates a general experimental workflow for the extraction and analysis of piperidine alkaloids from a plant matrix.

Alkaloid_Extraction_Workflow Start Plant Material Grinding Grinding and Homogenization Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Organic_Phase Organic Phase (Neutral/Weakly Basic Impurities) Acid_Base_Partition->Organic_Phase Discard Aqueous_Phase Aqueous Acidic Phase (Alkaloid Salts) Acid_Base_Partition->Aqueous_Phase Collect Basification Basification (e.g., with NH4OH) Aqueous_Phase->Basification Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., with Chloroform) Basification->Liquid_Liquid_Extraction Purified_Extract Purified Alkaloid Extract Liquid_Liquid_Extraction->Purified_Extract Analysis Analysis (e.g., HPLC, GC-MS) Purified_Extract->Analysis

Caption: General workflow for piperidine alkaloid extraction.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in the literature, its structural similarity to other piperidine alkaloids allows for a reliable qualitative prediction of its solubility profile. For researchers and drug development professionals requiring precise data, the experimental protocols provided in this guide offer a robust framework for determining its solubility. The contextual information on the biosynthesis and extraction of related alkaloids further equips scientists with the necessary knowledge to effectively work with this compound.

References

Thermogravimetric Analysis of (+)-N-Methylallosedridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-N-Methylallosedridine, a piperidine (B6355638) alkaloid, presents a subject of interest for its potential pharmacological activities. Understanding its thermal stability is crucial for drug development, formulation, and manufacturing processes. This technical guide provides a comprehensive overview of the proposed thermogravravimetric analysis (TGA) of this compound. Due to the absence of specific experimental TGA data for this compound in published literature, this document outlines a detailed experimental protocol based on established methodologies for similar alkaloid structures. Furthermore, it presents comparative data from related compounds to anticipate the thermal behavior of the title compound. This guide is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this compound and similar piperidine alkaloids.

Introduction to this compound

This compound, with the chemical formula C9H19NO, is a member of the sedridine (B1197322) class of piperidine alkaloids[1]. Its structure features a piperidine ring, which is a common motif in many biologically active compounds. The thermal stability of such molecules is a critical parameter, influencing their shelf-life, storage conditions, and compatibility with other excipients in pharmaceutical formulations. Thermogravimetric analysis is an essential technique for determining the thermal decomposition profile of a compound.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability, decomposition temperature, and kinetics of thermal degradation of a material[2][3]. A typical TGA experiment involves heating a small amount of the sample at a constant rate while monitoring its mass. The resulting plot of mass versus temperature, known as a TGA curve, provides valuable information about the thermal events occurring, such as dehydration, desolvation, and decomposition.

Proposed Experimental Protocol for TGA of this compound

The following protocol is a generalized procedure for conducting the thermogravimetric analysis of this compound, adapted from standard methods for organic compounds and alkaloids[2][3][4].

3.1. Instrumentation and Calibration

  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Calibration: The instrument's balance should be calibrated using certified weights, and the temperature should be calibrated using standard reference materials with known melting points (e.g., indium, tin, zinc)[2].

3.2. Sample Preparation

  • Sample Purity: The this compound sample should be of high purity to ensure that the observed thermal events are intrinsic to the compound.

  • Sample Mass: Accurately weigh 5-10 mg of the sample into a clean, tared crucible (e.g., alumina (B75360) or platinum)[2].

3.3. TGA Measurement Parameters

  • Temperature Program:

    • Initial Temperature: 30 °C

    • Final Temperature: 600 °C (or higher, depending on the decomposition profile)

    • Heating Rate: A heating rate of 10 °C/min is standard for initial screening. Further experiments at different heating rates (e.g., 5, 15, and 20 °C/min) can be conducted to study the kinetics of decomposition[3].

  • Atmosphere:

    • Purge Gas: High-purity nitrogen is typically used to provide an inert atmosphere and prevent oxidative decomposition.

    • Flow Rate: A flow rate of 20-50 mL/min is recommended.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

3.4. Data Analysis

  • TGA Curve: Plot the percentage of initial mass versus temperature.

  • DTG Curve: The first derivative of the TGA curve (DTG curve) should be plotted to identify the temperatures of the maximum rates of mass loss.

  • Key Parameters to Determine:

    • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, as indicated by the peak in the DTG curve.

    • Percentage Mass Loss: The percentage of mass lost at each decomposition step.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Expected Thermal Behavior and Comparative Data

While specific TGA data for this compound is unavailable, the thermal behavior of other alkaloids and related nitrogen-containing heterocyclic compounds can provide insights. Alkaloids, being complex organic molecules, often exhibit decomposition at or near their melting or boiling points[5]. The thermal decomposition of piperidine-containing compounds can be a multi-stage process.

For context, the table below summarizes the thermal decomposition data for some related alkaloids.

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Major Mass Loss (%)AtmosphereReference
Monocrotaline~100204 - 292 (major event)62.2N/A[4]
Piperine (B192125)~132.9 (melting point)N/AN/AN/A[6]

Note: The data for piperine refers to its melting point from DSC analysis, which is often a precursor to decomposition for many organic compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Processing Sample High Purity This compound Weigh Weigh 5-10 mg of Sample Sample->Weigh Instrument Calibrated TGA Instrument Weigh->Instrument Setup Set Parameters: - Temp: 30-600°C - Rate: 10°C/min - Atmosphere: N2 Instrument->Setup Run Run Experiment Setup->Run Acquire Acquire Mass Loss vs. Temperature Data Run->Acquire Plot Plot TGA and DTG Curves Acquire->Plot Analyze Determine Tonset, Tpeak, and Mass Loss Plot->Analyze

Caption: Proposed experimental workflow for the TGA of this compound.

Plausible Thermal Decomposition Pathway

The thermal decomposition of N-methyl piperidine derivatives can be complex. A plausible initial step in the decomposition pathway under inert conditions could involve Hofmann elimination or ring-opening reactions. The following diagram illustrates a simplified, hypothetical decomposition pathway.

Decomposition_Pathway parent This compound heat Heat (Δ) parent->heat intermediate1 Intermediate Fragments (e.g., via ring opening) intermediate2 Smaller Volatile Nitrogenous Compounds intermediate1->intermediate2 Further Fragmentation residue Char Residue intermediate1->residue Polymerization/ Condensation products Gaseous Products (e.g., CO, CO2, NOx, H2O) intermediate2->products Decomposition heat->intermediate1

Caption: Hypothetical thermal decomposition pathway for this compound.

Conclusion

This technical guide provides a framework for conducting the thermogravimetric analysis of this compound. Although specific experimental data for this compound is not currently available, the proposed experimental protocol and the comparative data from related alkaloids offer a solid starting point for researchers. The successful thermal characterization of this compound will be invaluable for its future development as a potential therapeutic agent, ensuring its stability, safety, and efficacy in pharmaceutical formulations. The methodologies and expected outcomes described herein are intended to guide future empirical studies in this area.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (+)-N-Methylallosedridine Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of (+)-N-Methylallosedridine in biological matrices, specifically plasma, using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Given the absence of a standardized, published method for this specific analyte, this protocol has been developed based on established principles for the analysis of structurally similar piperidine (B6355638) alkaloids. The method is designed to be robust, accurate, and precise, meeting the standards required for pharmacokinetic studies and other drug development applications. This application note includes a comprehensive experimental protocol, method validation parameters, and data presentation guidelines.

Introduction

This compound is a piperidine alkaloid of interest in pharmaceutical research. Accurate quantification of this compound in biological samples is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of small molecules in complex matrices due to its high resolution, sensitivity, and reproducibility.[1] This document outlines a reverse-phase HPLC method coupled with a UV detector for the determination of this compound in plasma. The protocol also details the necessary steps for method validation in accordance with international guidelines to ensure the reliability of the generated data.[2][3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS) (e.g., a structurally similar and stable piperidine alkaloid not present in the matrix)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid (pH adjusted to ~3.5)
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of this compound (typically in the range of 200-220 nm for alkaloids lacking a strong chromophore)
Internal Standard (IS) A suitable, structurally related compound with a distinct retention time.
Preparation of Standard and Quality Control Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50% methanol to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: low, medium, and high (e.g., 30, 300, and 800 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is recommended for sample clean-up and concentration of the analyte.[1][6]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the IS working solution (100 ng/mL). Vortex briefly. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Injection: Inject 10 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method must be validated according to established bioanalytical method validation guidelines.[2][3][5][7] The key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity & Range The range of concentrations over which the method is accurate and precise. A calibration curve of peak area ratio (analyte/IS) versus concentration should be plotted.[4]A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[4][5]At least five determinations per QC level (low, mid, high). The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[6]The analyte response should be at least 5 times the response of a blank sample. Accuracy should be within 80-120% and precision (%CV) should not exceed 20%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.A signal-to-noise ratio of at least 3:1.
Recovery The extraction efficiency of the analytical method.[2]Determined at three QC levels. The recovery should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[2]Assessed under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

The quantitative data generated during method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Linearity of Calibration Curve for this compound

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
10 (LLOQ)9.898.08.5
2020.4102.06.2
5051.5103.04.8
10098.998.93.5
250253.8101.52.1
500495.599.11.8
800808.0101.01.5
1000995.099.51.2
Correlation Coefficient (r²)≥ 0.99

Table 4: Accuracy and Precision Data for this compound

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1095.59.897.211.5
Low QC30101.27.599.88.9
Mid QC30098.74.2100.55.6
High QC800102.12.5101.33.8

Table 5: Stability of this compound in Plasma

Stability ConditionQC LevelMean Measured Conc. (ng/mL)Nominal Conc. (ng/mL)Stability (%)
Freeze-Thaw (3 cycles) Low QC29.53098.3
High QC792.080099.0
Short-Term (4h, RT) Low QC29.13097.0
High QC788.880098.6
Long-Term (30 days, -80°C) Low QC28.83096.0
High QC780.080097.5
Post-Preparative (24h, 4°C) Low QC29.83099.3
High QC795.280099.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plasma Plasma Sample (Standard, QC, or Unknown) IS_Spike Spike with Internal Standard Plasma->IS_Spike SPE Solid-Phase Extraction (SPE) IS_Spike->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon HPLC_Inject HPLC Injection Recon->HPLC_Inject Chrom_Sep Chromatographic Separation (C18 Column) HPLC_Inject->Chrom_Sep UV_Detect UV Detection Chrom_Sep->UV_Detect Integration Peak Integration UV_Detect->Integration Cal_Curve Calibration Curve Generation Integration->Cal_Curve Quant Quantification of Unknowns Cal_Curve->Quant

Caption: Experimental workflow for the quantification of this compound.

validation_parameters MethodValidation Bioanalytical Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy & Precision MethodValidation->Accuracy LLOQ LLOQ & LOD MethodValidation->LLOQ Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound in human plasma. Adherence to the detailed experimental protocol and thorough method validation as outlined will ensure the generation of high-quality data suitable for regulatory submissions and to support drug development programs. While this protocol is based on established analytical principles for similar compounds, method optimization may be required to achieve the desired performance for specific laboratory conditions and equipment.

References

Application Note: Analysis of (+)-N-Methylallosedridine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of (+)-N-Methylallosedridine, a piperidine (B6355638) alkaloid, using gas chromatography-mass spectrometry (GC-MS). The methodology encompasses sample preparation from a biological matrix, derivatization to enhance volatility, and optimized GC-MS parameters for separation and detection. This method is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a naturally occurring piperidine alkaloid. Accurate and sensitive analytical methods are crucial for its detection and quantification in various samples for pharmacokinetic studies, quality control of natural products, and metabolic research. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity, making it a suitable technique for analyzing such compounds. Due to the polar nature of alkaloids, a derivatization step is often employed to improve chromatographic performance and reduce peak tailing.[1] This protocol outlines a robust method for the analysis of this compound.

Experimental Protocols

Sample Preparation (Alkaloid Extraction)

This protocol is adapted from general alkaloid extraction methods.[2][3]

Materials:

  • Sample matrix (e.g., plant material, biological fluid)

  • 0.5 N Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (B129727)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) column (optional, for cleaner samples)

Procedure:

  • Homogenization: Homogenize 2 g of the sample material in 30 mL of 0.5 N HCl.

  • Acid Extraction: Allow the homogenate to stand at room temperature for 30 minutes, then centrifuge at 5000 x g for 10 minutes. Collect the supernatant.

  • Basification: Adjust the pH of the collected supernatant to 12-14 with 25% NH₄OH. This liberates the free alkaloid from its salt form.

  • Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous phase three times with 10 mL of dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent in a rotary evaporator.

  • Reconstitution: Dissolve the dried residue in a known volume of methanol (e.g., 1 mL) for GC-MS analysis.

Derivatization (Silylation)

To improve volatility and chromatographic peak shape, a silylation step is recommended.[4] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.[5]

Materials:

  • Dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (optional, as a catalyst)

  • Heating block or oven

Procedure:

  • Transfer 100 µL of the reconstituted sample extract to a clean, dry autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of MSTFA and 10 µL of pyridine to the dried extract.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, 1.0 mL/min constant flow
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 250°C
Oven Program Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Mass Range m/z 40-500
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the expected quantitative data for the trimethylsilyl (B98337) (TMS) derivative of this compound. The mass fragmentation pattern is hypothetical, based on common fragmentation pathways for N-methylated piperidine alkaloids. Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway for amines.[6]

Analyte Retention Time (min) Molecular Ion (M+) (m/z) Key Fragment Ions (m/z) Fragment Ion Description
This compound-TMS~12.5229 (low abundance)214[M-CH₃]⁺
156[M-C₅H₁₀OH]⁺ (Loss of side chain)
70[C₄H₈N]⁺ (Piperidine ring fragment)
58[CH₂=N(CH₃)CH₂]⁺ (Alpha-cleavage)

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample homogenize Homogenization in HCl sample->homogenize Step 1 centrifuge Centrifugation homogenize->centrifuge Step 2 basify Basification (NH4OH) centrifuge->basify Step 3 extract Liquid-Liquid Extraction (Dichloromethane) basify->extract Step 4 dry_concentrate Drying & Concentration extract->dry_concentrate Step 5 reconstitute Reconstitution (Methanol) dry_concentrate->reconstitute Step 6 derivatize Silylation with MSTFA (Heat at 70°C) reconstitute->derivatize Step 7 inject GC Injection derivatize->inject Step 8 separate Chromatographic Separation inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection (MS) ionize->detect process Data Analysis (Quantification & Identification) detect->process

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship cluster_analyte Analyte & Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output Analyte This compound in Matrix Derivatized_Analyte Volatile Derivative (TMS-Adduct) Analyte->Derivatized_Analyte Derivatization Injector Hot Injector (Vaporization) Derivatized_Analyte->Injector Injection Column GC Column (Separation by BP/Polarity) Injector->Column Ion_Source Ion Source (EI Fragmentation) Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Detector Detector (Signal Generation) Mass_Analyzer->Detector Result Mass Spectrum (Identification & Quantification) Detector->Result

Caption: Logical flow of the GC-MS analysis process.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the analysis of this compound. The sample preparation and derivatization protocols are crucial for achieving good chromatographic resolution and accurate quantification. This application note serves as a foundational method that can be further validated and adapted for specific research or quality control applications.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine is a piperidine (B6355638) alkaloid whose cytotoxic properties are not extensively documented in publicly available literature. These application notes provide a comprehensive framework for evaluating the in vitro cytotoxic potential of this compound and similar novel chemical entities. The following protocols for common cytotoxicity assays—MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V/Propidium (B1200493) Iodide (PI) staining—are standard methods to assess cell viability, membrane integrity, and apoptosis induction. The data presentation and signaling pathway diagrams included are hypothetical and serve as illustrative examples for the analysis and interpretation of experimental results.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison of results across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits a biological process by 50%.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)Maximum Inhibition (%)
MCF-7 Breast AdenocarcinomaMTT4835.288.9
LDH4845.875.4
Annexin V/PI4831.582.1 (Early + Late Apoptosis)
A549 Lung CarcinomaMTT4852.181.3
LDH4868.468.7
Annexin V/PI4848.975.6 (Early + Late Apoptosis)
HepG2 Hepatocellular CarcinomaMTT4821.795.2
LDH4829.985.3
Annexin V/PI4818.491.8 (Early + Late Apoptosis)
NHDF-Neo Normal Human Dermal FibroblastsMTT48>100<10

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., NHDF-Neo)[1]

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[3]

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[3]

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised plasma membranes.[3]

Materials:

  • LDH assay kit

  • Target cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and vehicle controls. Include wells for a maximum LDH release control by adding a lysis solution provided in the kit 1 hour before the end of the incubation period.[4]

  • Incubate for the desired time.

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[3]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Target cell lines

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.[3]

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the samples by flow cytometry within one hour.[3]

Visualization of Experimental Workflow and Signaling Pathways

To understand the potential mechanisms of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in cell survival, proliferation, and apoptosis.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis cell_culture Seed Cells (e.g., MCF-7, A549) treatment This compound Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_supernatant Collect Supernatant incubation->ldh_supernatant apoptosis_harvest Harvest Cells incubation->apoptosis_harvest mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ic50 Calculate IC₅₀ Values mtt_read->ic50 ldh_reagent Add LDH Reagent ldh_supernatant->ldh_reagent ldh_read Read Absorbance (490nm) ldh_reagent->ldh_read ldh_read->ic50 apoptosis_stain Annexin V/PI Staining apoptosis_harvest->apoptosis_stain apoptosis_facs Flow Cytometry Analysis apoptosis_stain->apoptosis_facs apoptosis_facs->ic50 data_viz Data Visualization ic50->data_viz

Caption: Experimental workflow for in vitro cytotoxicity assessment.

The following diagrams illustrate common signaling pathways that could be investigated to determine the mechanism of action of a cytotoxic compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Stress (e.g., due to drug treatment) bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 cyto_c->caspase9 apaf1->caspase9 pro_caspase9 Pro-caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

survival_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_downstream Downstream Effects rtk_pi3k Receptor Tyrosine Kinase pi3k PI3K rtk_pi3k->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 phosphorylation akt Akt pip3->akt survival Cell Survival akt->survival apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition rtk_mapk Receptor Tyrosine Kinase ras Ras rtk_mapk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation erk->survival compound This compound compound->pi3k Inhibition? compound->ras Inhibition?

Caption: PI3K/Akt and MAPK/ERK cell survival pathways.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-N-Methylallosedridine is a piperidine (B6355638) alkaloid that can be isolated from the herb Sedum sarmentosum[1][2]. While the biological activities of many alkaloids are well-documented, specific data on the anti-inflammatory properties of this compound are not extensively available in the public domain. These application notes provide a comprehensive suite of established in vitro and in vivo protocols to systematically evaluate the potential anti-inflammatory effects of this compound. The methodologies described herein are standard in pharmacological research and are intended to guide researchers in the preliminary screening and characterization of this compound as a potential anti-inflammatory agent.

In Vitro Anti-inflammatory Activity Protocols

A series of in vitro assays are proposed to provide an initial assessment of the anti-inflammatory potential of this compound. These assays are cost-effective, rapid, and can be used to screen for specific mechanisms of action.

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis[3][4]. This assay assesses the ability of this compound to inhibit the heat-induced denaturation of egg albumin or bovine serum albumin.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 1-2% solution of egg albumin (from fresh hen's eggs or commercially available powder) in phosphate-buffered saline (PBS, pH 7.4)[4].

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions to achieve final concentrations ranging from 10 to 1000 µg/mL.

    • Prepare a solution of a standard non-steroidal anti-inflammatory drug (NSAID), such as Diclofenac sodium, at the same concentrations to serve as a positive control[4].

  • Assay Procedure:

    • The reaction mixture (5 mL total volume) should contain 0.2 mL of egg albumin solution, 2.8 mL of PBS (pH 7.4), and 2 mL of the test compound or standard drug at various concentrations[4].

    • A control group is prepared by mixing 0.2 mL of egg albumin solution with 4.8 mL of PBS.

    • Incubate all mixtures at 37 ± 2°C for 30 minutes[4].

    • Induce protein denaturation by heating the mixtures in a water bath at 70 ± 2°C for 15 minutes[4].

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a UV/Vis spectrophotometer[3].

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100

    • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).

Hypothetical Data Presentation:

Concentration (µg/mL)Absorbance (660 nm) (Mean ± SD)% Inhibition
Control0.850 ± 0.025-
This compound 100.765 ± 0.02110.0
This compound 500.638 ± 0.01925.0
This compound 1000.468 ± 0.01545.0
This compound 2500.298 ± 0.01165.0
This compound 5000.170 ± 0.00980.0
Diclofenac Sodium 1000.213 ± 0.01275.0
Membrane Stabilizing Assay (Heat-Induced Hemolysis)

Principle: The stabilization of red blood cell (RBC) membranes can be correlated with the stabilization of lysosomal membranes. During inflammation, lysosomal enzymes are released, causing tissue damage[3]. This assay evaluates the ability of this compound to protect RBCs from heat-induced lysis.

Experimental Protocol:

  • Preparation of RBC Suspension:

    • Obtain fresh human or rat blood and mix with an equal volume of Alsever's solution (or another anticoagulant).

    • Centrifuge at 3000 rpm for 10 minutes, discard the supernatant (plasma), and wash the pellet three times with sterile isotonic saline (0.9% NaCl).

    • Resuspend the packed red blood cells to create a 10% (v/v) suspension in isotonic saline[5].

  • Assay Procedure:

    • The reaction mixture (2 mL) consists of 1 mL of the 10% RBC suspension and 1 mL of the test compound or standard drug at various concentrations (10-1000 µg/mL) in saline[5].

    • A control tube contains 1 mL of RBC suspension and 1 mL of saline.

    • Incubate all tubes in a water bath at 56°C for 30 minutes[5].

    • Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes[5].

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100

Hypothetical Data Presentation:

Concentration (µg/mL)Absorbance (560 nm) (Mean ± SD)% Inhibition of Hemolysis
Control0.920 ± 0.031-
This compound 100.846 ± 0.0288.0
This compound 500.713 ± 0.02522.5
This compound 1000.552 ± 0.01840.0
This compound 2500.368 ± 0.01460.0
This compound 5000.230 ± 0.01075.0
Indomethacin 1000.276 ± 0.01370.0

In Vivo Anti-inflammatory Activity Protocols

In vivo models are essential for confirming the anti-inflammatory effects observed in in vitro assays and for evaluating the compound's efficacy in a complex biological system.

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used model for acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, which can be quantified[6][7]. The inhibition of this edema is an indication of anti-inflammatory activity.

Experimental Protocol:

  • Animals:

    • Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

    • House the animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water. Acclimatize them for at least one week before the experiment[6][7].

  • Experimental Groups:

    • Group I (Control): Receives the vehicle (e.g., saline with 0.5% Tween 80).

    • Group II (Positive Control): Receives a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III, IV, V (Test Groups): Receive this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 60 minutes, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw[5][6].

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection[6].

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
Indomethacin100.34 ± 0.0460.0
This compound250.68 ± 0.0620.0
This compound500.51 ± 0.0540.0
This compound1000.38 ± 0.0455.3
Lipopolysaccharide (LPS)-Induced Systemic Inflammation and Cytokine Analysis

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This model is used to assess the effect of a compound on the production of these key inflammatory mediators[6].

Experimental Protocol:

  • Animals and Groups:

    • Use Swiss albino mice (20-25 g).

    • Establish groups similar to the paw edema model.

  • Procedure:

    • Administer the vehicle, standard drug (e.g., Dexamethasone, 1 mg/kg, i.p.), or this compound (e.g., 25, 50, 100 mg/kg, i.p.).

    • One hour after treatment, induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.)[6].

    • Two hours after the LPS challenge, collect blood via cardiac puncture under anesthesia[6].

    • Separate the serum by centrifugation and store it at -80°C until analysis.

  • Cytokine Analysis:

    • Quantify the serum levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[6].

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Vehicle + LPS)-3500 ± 2804200 ± 350
Dexamethasone + LPS1950 ± 1101100 ± 130
This compound + LPS252800 ± 2503360 ± 310
This compound + LPS502100 ± 1902520 ± 240
This compound + LPS1001400 ± 1501680 ± 180

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow (Paw Edema) start_vitro Prepare this compound and Control Solutions assay1 Inhibition of Protein Denaturation Assay start_vitro->assay1 assay2 Membrane Stabilizing (Hemolysis) Assay start_vitro->assay2 measure1 Measure Absorbance at 660 nm assay1->measure1 measure2 Measure Absorbance at 560 nm assay2->measure2 analyze_vitro Calculate % Inhibition and IC50 Values measure1->analyze_vitro measure2->analyze_vitro start_vivo Acclimatize and Group Animals (Rats/Mice) administer Administer Compound/ Vehicle/Standard Drug start_vivo->administer induce Induce Edema with Carrageenan Injection administer->induce measure_vivo Measure Paw Volume (0-5 hours) induce->measure_vivo analyze_vivo Calculate % Edema Inhibition measure_vivo->analyze_vivo

Caption: High-level workflows for in vitro and in vivo anti-inflammatory screening.

Signaling Pathway Diagram

A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory agents act by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.

G cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα Complex (Inactive) NFkB NF-κB (Active) NFkB_complex->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Cytokines Pro-inflammatory Cytokines Genes->Cytokines Leads to Production of Test_Compound This compound (Hypothesized Action) Test_Compound->IKK Inhibits? Test_Compound->NFkB Inhibits Translocation?

Caption: Hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion: The protocols outlined in these application notes provide a robust framework for the initial investigation of the anti-inflammatory properties of this compound. Positive results from the in vitro assays would warrant progression to the more complex in vivo models. Further studies could then explore the precise molecular mechanisms, such as the inhibition of specific enzymes like COX-1/COX-2 or the modulation of inflammatory signaling pathways like NF-κB and MAPK, to fully characterize its potential as a therapeutic agent.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of (+)-N-Methylallosedridine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-N-Methylallosedridine is a piperidine (B6355638) alkaloid isolated from the herb Sedum sarmentosum.[1] While traditional medicine has utilized Sedum sarmentosum for various ailments, scientific investigation into the specific bioactivities of its constituent compounds is ongoing. Alkaloids, as a class of naturally occurring compounds, are known to exhibit a wide range of pharmacological effects, including neuroprotective properties.[2][3] Extracts from Sedum sarmentosum have demonstrated anti-inflammatory and antioxidant activities, which are crucial mechanisms in combating neurodegenerative processes.[4][5] This document provides a detailed framework for investigating the potential neuroprotective effects of this compound in neuronal cell culture models. The protocols outlined here are designed to assess its efficacy in protecting neurons from common stressors implicated in neurodegenerative diseases, such as oxidative stress and excitotoxicity.

Hypothesized Mechanism of Action

Based on the known neuroprotective mechanisms of other alkaloids, we hypothesize that this compound may exert its effects through one or more of the following pathways:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.

  • Anti-inflammatory Effects: Through the inhibition of pro-inflammatory signaling pathways, such as NF-κB.

  • Anti-apoptotic Activity: By modulating the expression of key proteins in the apoptotic cascade, such as Bcl-2 and Caspases.

These potential mechanisms form the basis of the experimental protocols described below.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
Control (Untreated)-100 ± 5.25.0 ± 1.1
H₂O₂ (100 µM)-45.3 ± 4.185.2 ± 6.3
This compound148.1 ± 3.980.1 ± 5.9
This compound1065.7 ± 4.555.4 ± 4.8
This compound5082.4 ± 5.025.9 ± 3.1
This compound10085.1 ± 4.822.3 ± 2.8

Table 2: Assessment of Apoptosis in Neurons Treated with this compound

Treatment GroupConcentration (µM)Apoptotic Cells (%) (Annexin V/PI Staining)Caspase-3 Activity (Fold Change)
Control (Untreated)-3.1 ± 0.81.0 ± 0.1
H₂O₂ (100 µM)-35.8 ± 3.24.5 ± 0.4
This compound133.2 ± 2.94.1 ± 0.3
This compound1022.5 ± 2.12.8 ± 0.2
This compound5012.1 ± 1.51.7 ± 0.2
This compound1009.8 ± 1.21.4 ± 0.1

Table 3: Evaluation of Antioxidant and Anti-inflammatory Markers

Treatment GroupConcentration (µM)Intracellular ROS Levels (DCF-DA Assay, % of H₂O₂)NF-κB p65 (Nuclear Translocation, % of H₂O₂)
Control (Untreated)-5.2 ± 1.08.1 ± 1.5
H₂O₂ (100 µM)-100 ± 8.7100 ± 9.1
This compound195.3 ± 7.992.4 ± 8.5
This compound1068.1 ± 6.265.3 ± 5.9
This compound5035.7 ± 4.138.2 ± 4.0
This compound10028.4 ± 3.531.5 ± 3.7

Experimental Protocols

Cell Culture and Induction of Neuronal Stress
  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.

  • Culture Conditions: Culture cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Neuronal Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.

  • Induction of Oxidative Stress: After pre-treatment with this compound for 24 hours, induce oxidative stress by exposing the cells to 100 µM hydrogen peroxide (H₂O₂) for 24 hours.

Cell Viability Assays
  • MTT Assay:

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat with various concentrations of this compound (1-100 µM) for 24 hours.

    • Induce oxidative stress with 100 µM H₂O₂ for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Lactate Dehydrogenase (LDH) Assay:

    • Follow the same treatment protocol as the MTT assay.

    • Collect the cell culture supernatant.

    • Measure LDH release using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Seed and treat cells in a 6-well plate as described above.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

  • Caspase-3 Activity Assay:

    • Treat cells as described previously.

    • Lyse the cells and collect the protein lysate.

    • Measure caspase-3 activity using a colorimetric or fluorometric assay kit based on the cleavage of a specific substrate (e.g., DEVD-pNA).

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • DCF-DA Assay:

    • Seed cells in a black, clear-bottom 96-well plate.

    • After treatment with this compound and H₂O₂, wash the cells with PBS.

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

Western Blot Analysis for Signaling Pathways
  • Treat cells and prepare whole-cell or nuclear protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies against proteins of interest (e.g., NF-κB p65, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or Lamin B1 for nuclear fractions).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture SH-SY5Y Cell Culture differentiation Neuronal Differentiation (Retinoic Acid) cell_culture->differentiation pretreatment Pre-treatment with This compound differentiation->pretreatment stress Induction of Oxidative Stress (H₂O₂) pretreatment->stress viability Cell Viability (MTT, LDH) stress->viability apoptosis Apoptosis (Annexin V, Caspase-3) stress->apoptosis ros ROS Measurement (DCF-DA) stress->ros western Western Blot (Signaling Proteins) stress->western

Caption: Experimental workflow for investigating the neuroprotective effects of this compound.

signaling_pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome stressor Oxidative Stress (e.g., H₂O₂) ros Increased ROS stressor->ros compound This compound compound->ros Inhibits nfkb NF-κB Activation compound->nfkb Inhibits bax Bax Upregulation compound->bax Inhibits bcl2 Bcl-2 Downregulation compound->bcl2 Promotes survival Neuronal Survival compound->survival ros->nfkb ros->bax ros->bcl2 apoptosis Apoptosis & Neuronal Death nfkb->apoptosis caspase Caspase Activation bax->caspase bcl2->caspase caspase->apoptosis

Caption: Hypothesized signaling pathways for the neuroprotective effects of this compound.

References

Protocols for testing the antimicrobial properties of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Antimicrobial Profiling of (+)-N-Methylallosedridine

Introduction

This compound is a piperidine (B6355638) alkaloid that has been isolated from plants such as Sedum sarmentosum.[1][2] Alkaloids as a chemical class are known to exhibit a wide range of biological activities, and many have been investigated for their antimicrobial properties.[3][4][5][6] The evaluation of novel compounds like this compound for antimicrobial efficacy is a critical step in the discovery of new therapeutic agents to combat the growing challenge of antibiotic resistance. These application notes provide a framework of standardized protocols for researchers to systematically evaluate the antimicrobial potential of this compound against a panel of clinically relevant bacteria.

The testing strategy outlined herein follows established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[7][8][9][10] The workflow begins with a qualitative screening assay (Agar Disk Diffusion) to assess the presence of antimicrobial activity. This is followed by quantitative broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.[8] Subsequently, the Minimum Bactericidal Concentration (MBC) is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[1][4][7]

Potential Mechanisms of Action

While the specific mechanism of action for this compound is unknown, alkaloids can exert antimicrobial effects through various pathways.[11][12] Understanding these potential mechanisms can guide further investigation. Common mechanisms for alkaloids include:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids can intercalate with DNA or interfere with ribosomal function, thereby halting essential cellular processes.[5][11]

  • Cell Membrane Disruption: Lipophilic alkaloids can integrate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[13]

  • Inhibition of Cell Division: Certain alkaloids have been shown to inhibit key proteins involved in bacterial cell division, such as FtsZ, leading to filamentation and cessation of proliferation.[6][14]

  • Efflux Pump Inhibition: Some alkaloids can inhibit bacterial efflux pumps, which are responsible for expelling antibiotics from the cell. This can restore susceptibility to existing antibiotics.[14]

The following protocols provide the necessary detail to begin the antimicrobial characterization of this compound.

Experimental Workflow for Antimicrobial Testing

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_quant Phase 3: Quantitative Analysis cluster_interp Phase 4: Interpretation p1 Prepare Stock Solution of this compound s1 Agar (B569324) Disk Diffusion Assay p1->s1 p2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) p2->s1 s2 Measure Zones of Inhibition s1->s2 q1 Broth Microdilution Assay (Serial Dilutions) s2->q1 If active q2 Determine MIC (Lowest concentration with no growth) q1->q2 q3 Subculture from clear wells to agar plates q2->q3 i1 Calculate MBC/MIC Ratio q2->i1 q4 Determine MBC (≥99.9% killing) q3->q4 q4->i1 i2 Classify Activity: Bactericidal (≤4) or Bacteriostatic (>4) i1->i2

Caption: A workflow for assessing the antimicrobial properties of a test compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a desired amount of this compound powder using an analytical balance.

  • Solvent Selection: Based on solubility data, dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay medium is non-inhibitory to the test microorganisms (typically ≤1% v/v).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C or as recommended for the compound's stability.

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This protocol is adapted from CLSI standards for initial qualitative screening.[2][15][16]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL) in sterile saline or broth.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° after each application to ensure even coverage.

  • Disk Application: Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 20 µL) of the this compound stock solution or its dilutions onto each disk.

  • Controls: Use a disk loaded with the pure solvent as a negative control and a disk with a known antibiotic (e.g., Gentamicin) as a positive control.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative protocol is based on the CLSI M07 standard.[8][9]

  • Plate Preparation: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the this compound working solution (diluted from stock to twice the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as a growth control (no compound).

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well (wells 1-12), bringing the total volume to 100 µL per well.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

Protocol 4: Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed immediately following the MIC determination.[1][4][5][7]

  • Subculturing: From each well that shows no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies (CFU) from each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU compared to the initial inoculum count.

Data Presentation

Table 1: Hypothetical Disk Diffusion Screening Results
Test MicroorganismThis compound (100 µ g/disk ) Zone of Inhibition (mm)Gentamicin (10 µ g/disk ) Zone of Inhibition (mm)Solvent Control (DMSO) Zone of Inhibition (mm)
Staphylococcus aureus ATCC 2921318250
Escherichia coli ATCC 2592214220
Pseudomonas aeruginosa ATCC 278530190
Enterococcus faecalis ATCC 2921216210
Table 2: Hypothetical MIC and MBC Quantitative Results
Test MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 292131632
Escherichia coli ATCC 2592264256
Pseudomonas aeruginosa ATCC 27853>256>256
Enterococcus faecalis ATCC 2921232128
Table 3: Interpretation of Antimicrobial Activity
Test MicroorganismMBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 292132Bactericidal[7]
Escherichia coli ATCC 259224Bactericidal[7]
Enterococcus faecalis ATCC 292124Bactericidal[7]

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[4]

Potential Antimicrobial Mechanisms of Alkaloids

G Alkaloid { this compound (Alkaloid) } M1 Cell Wall Inhibition of peptidoglycan synthesis Alkaloid->M1:f0 M2 Cell Membrane Disruption of membrane integrity, pore formation Alkaloid->M2:f0 M3 Protein Synthesis Binding to ribosomal subunits (30S/50S) Alkaloid->M3:f0 M4 Nucleic Acid Synthesis DNA intercalation, inhibition of gyrase or topoisomerase Alkaloid->M4:f0 M5 Metabolic Pathways Inhibition of key enzymes (e.g., DHFR) Alkaloid->M5:f0 M6 Cell Division Inhibition of FtsZ protein function Alkaloid->M6:f0 O1 Cell Lysis M1->O1 M2->O1 O2 Growth Inhibition (Bacteriostasis) M3->O2 M4->O2 M5->O2 M6->O2 O3 Cell Death (Bactericidal Effect) O1->O3 O2->O3 at high conc.

Caption: Potential mechanisms of antimicrobial action for alkaloid compounds.

References

Application Notes and Protocols for Large-Scale Extraction of (+)-N-Methylallosedridine from Sedum sarmentosum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine is a piperidine (B6355638) alkaloid isolated from the plant Sedum sarmentosum. This document provides detailed application notes and protocols for the large-scale extraction and purification of this compound, intended for research, and drug development purposes. The methodologies described herein are based on established techniques for the isolation of alkaloids from plant materials, with specific parameters adapted from patented procedures for the extraction of related compounds from Sedum sarmentosum.

Note on Compound Terminology: The primary methods detailed are derived from patents describing the extraction of a compound referred to as "sarmentosin." While direct chemical equivalence to this compound is not definitively established in the available literature, the extraction procedures for this class of alkaloids from Sedum sarmentosum are expected to be highly similar. The following protocols are presented under the assumption of this close structural and chemical relationship.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification process. These values are compiled from various described methods and represent typical achievable results.

Table 1: Comparison of Extraction Methods for Piperidine Alkaloids from Sedum sarmentosum

Extraction MethodSolvent SystemTemperature (°C)Extraction Time (hours)Typical Yield Range (%)Purity (%)AdvantagesDisadvantages
Maceration & Percolation70% Ethanol (B145695)50-7048-720.05 - 0.08>90Simple, suitable for large scaleTime-consuming, lower efficiency
Supercritical CO₂ ExtractionCO₂ with Ethanol modifier25-451-3Not specified>90High purity, environmentally friendlyHigh initial equipment cost
Reflux ExtractionEthanol or Methanol (B129727)60-806-8Not specified>90Faster than macerationPotential for thermal degradation

Table 2: Chromatographic Purification Parameters

Chromatographic StageStationary PhaseMobile PhaseElution ModeTarget Fraction
Initial PurificationMacroporous Adsorption ResinStepwise gradient: Water -> 20-35% EthanolGradient20-35% Ethanol eluate
Intermediate PurificationPolyamide ColumnWater -> EthanolGradientEthanol eluate
Final PolishingAlumina (B75360) ColumnNot specifiedNot specifiedNot specified
Preparative HPLCC18 Reverse Phase22-40% Methanol in Water or 15-30% Acetonitrile (B52724) in WaterIsocraticFraction corresponding to this compound peak

Experimental Protocols

Protocol 1: Large-Scale Extraction via Maceration and Percolation

This protocol is a conventional and scalable method for the initial extraction of alkaloids from dried Sedum sarmentosum plant material.

1. Material Preparation:

  • Coarsely powder dried aerial parts of Sedum sarmentosum.
  • Defat the powdered material using a suitable non-polar solvent (e.g., petroleum ether or hexane) if high lipid content is present. This is an optional but recommended step to improve subsequent extraction efficiency.

2. Extraction:

  • Pack the powdered plant material into a large-scale percolator.
  • Add a sufficient volume of 70% ethanol to cover the plant material.
  • Allow the mixture to macerate for 24-48 hours at room temperature.
  • Begin percolation by slowly draining the ethanol extract from the bottom of the percolator while continuously adding fresh 70% ethanol to the top.
  • Continue percolation until the eluate is nearly colorless.
  • Collect and pool all the ethanol extracts.

3. Concentration:

  • Concentrate the pooled ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

Protocol 2: Purification of Crude Extract by Column Chromatography

This protocol outlines a multi-step chromatographic purification process to isolate this compound from the crude extract.

1. Macroporous Resin Chromatography (Initial Purification):

  • Dissolve the crude extract in deionized water.
  • Load the aqueous solution onto a pre-equilibrated macroporous adsorption resin column.
  • Wash the column with deionized water to remove sugars and other highly polar impurities.
  • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 20%, 35%, 50%, 70% ethanol).
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target alkaloid. Typically, the active compounds elute in the 20-35% ethanol fractions.
  • Pool the fractions containing this compound and concentrate under reduced pressure.

2. Polyamide and Alumina Column Chromatography (Intermediate and Final Polishing):

  • Dissolve the enriched fraction from the macroporous resin column in a minimal amount of the appropriate solvent.
  • Load the solution onto a polyamide column.
  • Elute with a suitable solvent system (e.g., water followed by increasing concentrations of ethanol) to further remove pigments and other impurities.
  • For final polishing, the semi-purified fraction can be passed through an alumina column, although specific conditions are not detailed in the source patents and would require empirical optimization.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For obtaining high-purity this compound, dissolve the semi-purified product in the mobile phase.
  • Inject the solution onto a preparative C18 HPLC column.
  • Elute with an isocratic mobile phase of 22-40% methanol in water or 15-30% acetonitrile in water.
  • Monitor the eluate at a suitable wavelength (e.g., 210 nm or 260 nm) and collect the peak corresponding to this compound.
  • Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.

Visualizations

Extraction_Workflow Start Dried Sedum sarmentosum Powder Maceration Maceration & Percolation (70% Ethanol) Start->Maceration Concentration Concentration (Reduced Pressure) Maceration->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin EnrichedFraction Enriched Fraction MacroporousResin->EnrichedFraction Polyamide Polyamide Column Chromatography EnrichedFraction->Polyamide SemiPurified Semi-Purified Product Polyamide->SemiPurified PrepHPLC Preparative HPLC (C18 Column) SemiPurified->PrepHPLC PureCompound This compound PrepHPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Biosynthesis_Pathway Lysine L-Lysine Intermediates Non-symmetrical Intermediates (e.g., Δ¹-piperideine-2-carboxylic acid) Lysine->Intermediates PiperidineRing Piperidine Ring Core Intermediates->PiperidineRing Sedamine Sedamine-type Alkaloids PiperidineRing->Sedamine SideChain Side-Chain Precursors (e.g., from Phenylalanine) SideChain->Sedamine N_Methylation N-methylation Sedamine->N_Methylation FinalProduct This compound N_Methylation->FinalProduct

Caption: Simplified proposed biosynthetic pathway of piperidine alkaloids in Sedum.

Application Notes and Protocols: (+)-N-Methylallosedridine as a Chemical Standard in Phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine is a piperidine (B6355638) alkaloid found in certain plant species, notably within the Sedum genus. As a purified compound, it serves as an essential chemical standard in phytochemical analysis. Its use is critical for the accurate identification and quantification of related alkaloids in plant extracts, which is fundamental for quality control, chemotaxonomic studies, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the effective use of this compound as a chemical standard.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented below. It is crucial for researchers to obtain a certificate of analysis for the specific batch of the standard being used to ensure the most accurate data.

PropertyValue
Synonyms This compound; (alphaS,2R)-alpha,1-Dimethyl-2-piperidineethanol
CAS Number 41447-16-9
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Boiling Point 223.3 ± 13.0 °C (Predicted)
Density 0.927 ± 0.06 g/cm³ (Predicted)

Spectroscopic Data

Spectroscopic data is vital for the unequivocal identification of this compound and for its use in the structural elucidation of related compounds. Researchers should acquire and record the following spectroscopic data for their specific standard.

Spectroscopic MethodExpected Data and Application
¹H-NMR Provides information on the number and types of protons, their chemical environments, and scalar couplings, which is essential for structural confirmation.
¹³C-NMR Reveals the number and types of carbon atoms in the molecule, aiding in the confirmation of the carbon skeleton.
Mass Spectrometry (MS) Determines the accurate mass and fragmentation pattern, which is crucial for molecular weight confirmation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in quantitative LC-MS analysis.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups such as hydroxyl (-OH) and amine (N-H) groups.

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for use in calibration curves and as a reference marker.

Materials:

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Quantitatively transfer the weighed standard to a 1.0 mL volumetric flask.

    • Dissolve the standard in a small amount of HPLC-grade methanol and then fill to the mark.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis.

    • Typical concentration ranges for a calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL.

    • Ensure the dilutions are prepared with high precision using calibrated micropipettes.

Protocol 2: Quantification of Related Alkaloids in a Plant Extract using HPLC-UV

Objective: To determine the concentration of this compound or structurally similar alkaloids in a prepared plant extract using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Prepared plant extract (e.g., methanolic extract of Sedum species)

  • This compound standard working solutions

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water with an additive like formic acid or triethylamine)

  • Syringe filters (0.45 µm)

Methodology:

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B (hold)

      • 35-40 min: Re-equilibration to 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis scan of the standard)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the dried plant extract in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standard working solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared plant extract sample.

    • Identify the peak corresponding to the analyte in the sample chromatogram by comparing the retention time with that of the this compound standard.

    • Quantify the amount of the analyte in the extract using the linear regression equation from the calibration curve.

Visualizations

Phytochemical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Standard Preparation cluster_2 Chromatographic Analysis cluster_3 Data Processing & Quantification Plant Plant Material (e.g., Sedum sp.) Extraction Extraction Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC HPLC-UV/MS Analysis Filtration->HPLC Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Solutions (Calibration Curve) Stock->Working Working->HPLC Identification Peak Identification (Retention Time & MS) HPLC->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Analyte Concentration in Extract Quantification->Result

Caption: Workflow for the use of a chemical standard in phytochemical analysis.

Logical_Relationship Standard This compound (Chemical Standard) Identity Identity Confirmation - Retention Time - Mass Spectrum Standard->Identity Provides reference for Purity Purity Assessment - Chromatographic Peak Purity - Spectroscopic Data Standard->Purity Basis for Quantification Accurate Quantification - Calibration Curve - Response Factor Standard->Quantification Enables

Caption: Role of a chemical standard in analytical validation.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in (+)-N-Methylallosedridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-N-Methylallosedridine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those leading to low yields, during the synthesis of this piperidine (B6355638) alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, focusing on a common synthetic route involving Maruoka-Keck allylation, Wacker oxidation, and Corey-Bakshi-Shibata (CBS) reduction.

Q1: My Maruoka-Keck allylation step is resulting in a low yield of the homoallylic amine. What are the potential causes and solutions?

A1: Low yields in the Maruoka-Keck allylation are often traced back to issues with the catalyst, reagents, or reaction conditions.

  • Moisture and Air Sensitivity: The titanium-BINOL catalyst is sensitive to moisture and air. Ensure all glassware is rigorously flame-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be freshly distilled and dried.

  • Catalyst Preparation and Quality: The in situ preparation of the catalyst is critical. Ensure the correct stoichiometry between Ti(Oi-Pr)₄ and (R)-BINOL. The quality of both reagents is paramount; use high-purity, anhydrous starting materials.

  • Reaction Temperature: The reaction is typically performed at low temperatures (-78 °C to -20 °C) to enhance enantioselectivity. However, if the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction progress by TLC to avoid decomposition.

  • Allylating Agent: The purity and stability of the allyltributyltin reagent are important. If it has been stored for a long time, consider purifying it by distillation before use.

Q2: The Wacker oxidation of the homoallylic amine to the corresponding methyl ketone is inefficient. How can I improve the yield?

A2: The Wacker oxidation can be challenging with nitrogen-containing substrates due to potential coordination of the amine to the palladium catalyst, which can inhibit its activity.

  • Protecting Group Strategy: The presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is crucial to prevent catalyst inhibition. Ensure the nitrogen is fully protected before proceeding with the oxidation.

  • Catalyst System: The choice of palladium source and co-oxidant is critical. A common system is PdCl₂ with CuCl as a co-oxidant under an oxygen atmosphere. Ensure the copper(I) chloride is of high quality, as it plays a role in the catalytic cycle.

  • Solvent System: A mixture of DMF and water is often used to ensure solubility of all components. The ratio can be optimized to improve reaction rates and yields.

  • Acidity Control: The Wacker oxidation can generate HCl, which can lead to side reactions or decomposition of acid-sensitive substrates. The use of a buffer or a milder co-oxidant system might be beneficial.[1]

  • Reaction Time and Temperature: These reactions can sometimes be slow. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Elevated temperatures may increase the rate but can also lead to byproduct formation.

Q3: I am observing poor diastereoselectivity and low yield in the final CBS reduction step. What should I investigate?

A3: The Corey-Bakshi-Shibata (CBS) reduction is known for its high enantioselectivity, but poor diastereoselectivity and yield can arise from several factors.

  • Anhydrous Conditions: The CBS reduction is highly sensitive to water, which can quench the borane (B79455) reagent and affect the catalyst's efficacy.[2] Ensure all solvents and reagents are strictly anhydrous.

  • Reagent Quality: Use a fresh, high-quality solution of borane (e.g., BH₃·THF or BH₃·SMe₂) and the CBS catalyst. The concentration of commercial borane solutions can decrease over time.

  • Temperature Control: The reduction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to maximize stereoselectivity. Inconsistent temperature control can lead to a mixture of diastereomers.

  • Steric Hindrance: The stereochemical outcome of the CBS reduction is directed by the steric bulk of the substituents on the ketone. The catalyst will approach from the less sterically hindered face. Analyze your substrate to ensure the desired facial selectivity is sterically favored.

  • Slow Addition: Slow, dropwise addition of the ketone to the pre-formed catalyst-borane complex can improve selectivity and yield by maintaining a low concentration of the substrate and minimizing side reactions.

Data Presentation

The following table summarizes the key steps and reported yields for a representative synthesis of this compound. This allows for a quick comparison of expected outcomes at each stage.

Step Reaction Key Reagents Solvent Temperature Time (h) Yield (%)
1Maruoka-Keck AllylationTi(Oi-Pr)₄, (R)-BINOL, AllyltributyltinCH₂Cl₂-20 °C12~85-90
2Wacker OxidationPdCl₂, CuCl, O₂DMF/H₂ORoom Temp.24~75-80
3CBS Reduction(R)-Me-CBS, BH₃·THFTHF-78 °C to RT6~80-85 (diastereomeric mixture)

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Step 1: Maruoka-Keck Allylation of N-Boc-2-piperidone

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (R)-BINOL (0.22 mmol) and anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to 0 °C and add Ti(Oi-Pr)₄ (0.2 mmol) dropwise. Stir the mixture for 1 hour at this temperature.

  • Cool the resulting catalyst solution to -20 °C.

  • Add a solution of N-Boc-2-piperidone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) to the catalyst mixture.

  • Add allyltributyltin (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion (typically 12 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired homoallylic amine.

Step 2: Wacker Oxidation of the Homoallylic Amine

  • To a round-bottom flask, add the homoallylic amine (1.0 mmol), PdCl₂ (0.1 mmol), and CuCl (1.0 mmol).

  • Add a solvent mixture of DMF and water (e.g., 7:1 v/v, 10 mL).

  • Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the methyl ketone.

Step 3: Diastereoselective CBS Reduction of the Methyl Ketone

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.2 mmol) and anhydrous THF (5 mL).

  • Cool the solution to -78 °C and add BH₃·THF (1.0 M solution in THF, 1.2 mmol) dropwise. Stir for 15 minutes.

  • Add a solution of the methyl ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol (B129727) (5 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Add 1 M HCl and stir for 30 minutes. Then, basify with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to separate the diastereomers and obtain this compound.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical troubleshooting process.

G cluster_synthesis Synthetic Workflow for this compound Start N-Boc-2-piperidone Step1 Maruoka-Keck Allylation Start->Step1 Intermediate1 Homoallylic Amine Step1->Intermediate1 Step2 Wacker Oxidation Intermediate1->Step2 Intermediate2 Methyl Ketone Step2->Intermediate2 Step3 CBS Reduction Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed IdentifyStep Identify Problematic Step Start->IdentifyStep Step1 Maruoka-Keck Allylation? IdentifyStep->Step1 Yes Step2 Wacker Oxidation? IdentifyStep->Step2 No Troubleshoot1 Check: - Anhydrous Conditions - Catalyst Quality - Temperature Step1->Troubleshoot1 Step3 CBS Reduction? Step2->Step3 Yes Troubleshoot2 Check: - N-Protection - Co-oxidant - Acidity Step2->Troubleshoot2 Troubleshoot3 Check: - Anhydrous Conditions - Reagent Quality - Temperature Control Step3->Troubleshoot3

Caption: Decision workflow for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of the alkaloid (+)-N-Methylallosedridine. By providing a structured troubleshooting guide and frequently asked questions, this resource aims to facilitate the optimization of chromatographic methods for more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a "tail" extending from the apex of the peak towards the baseline.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[2] For a basic compound like this compound, which contains an amine group, peak tailing is a frequent challenge.[3][4] This issue is problematic as it can lead to:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making precise quantification challenging.[1]

  • Inaccurate Integration: The asymmetrical peak shape can cause errors in peak area calculation, which in turn affects the accuracy of quantitative analyses.[1]

  • Lower Sensitivity: As a peak broadens due to tailing, its height diminishes, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]

Q2: What are the primary reasons for peak tailing when analyzing a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[3][5] For this compound, key contributors to peak tailing include:

  • Secondary Silanol (B1196071) Interactions: As a basic compound, this compound can interact strongly with acidic silanol groups (Si-OH) present on the surface of silica-based HPLC columns.[5][6] This is a primary cause of peak tailing.[5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the silanol groups on the column. An unsuitable pH can worsen peak tailing.[5]

  • Column Overload: Injecting an overly concentrated sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[1][7]

  • Column Degradation: Over time, the stationary phase of the column can degrade, or voids can form in the column packing, resulting in poor peak shape.[1]

Q3: What is a desirable peak tailing factor?

A3: The tailing factor, also known as the asymmetry factor, is a measure of peak symmetry. A tailing factor of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. Values above 1.2 suggest significant peak tailing that should be addressed.[2]

Troubleshooting and Optimization Guide

This section offers a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of this compound.

Step 1: Evaluate and Optimize the Mobile Phase

Issue: Poor peak shape due to secondary silanol interactions.

  • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase to a range of 2.5-3.0 can protonate the silanol groups, thereby minimizing their interaction with the basic analyte.[4] This reduction in secondary interactions often leads to improved peak symmetry.[4]

  • Solution 2: Incorporate a Mobile Phase Modifier. Adding a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of 10-20 mM can be effective.[4] TEA will preferentially interact with the active silanol sites, effectively masking them from this compound.[4]

  • Solution 3: Increase Buffer Concentration. At a mid-range pH, increasing the buffer concentration can help to reduce peak tailing by masking the residual silanol interactions.[7]

Step 2: Assess the Stationary Phase (Column)

Issue: Persistent peak tailing despite mobile phase optimization.

  • Solution 1: Utilize an End-Capped Column. Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[7] Using a high-quality, end-capped C18 or C8 column is highly recommended for the analysis of basic compounds.[7]

  • Solution 2: Consider Alternative Stationary Phases. If peak tailing persists, exploring columns with different stationary phases, such as those with a polar-embedded group or hybrid silica-polymer materials, can provide better peak shapes for basic analytes.[3]

  • Solution 3: Check for Column Contamination or Voids. If the column is old or has been used with complex sample matrices, it may be contaminated. Flushing the column with a strong solvent may help.[2] If a void has formed at the column inlet, reversing and flushing the column (if the manufacturer's instructions permit) might resolve the issue.[8] However, in many cases, the column may need to be replaced.[2]

Step 3: Review Sample and Injection Parameters

Issue: Peak tailing that is dependent on sample concentration or injection volume.

  • Solution 1: Address Column Overload. To check for column overload, prepare and inject a series of sample dilutions (e.g., 1:10, 1:100). If the peak shape improves with dilution, the original sample concentration was too high.[1]

  • Solution 2: Match the Sample Solvent to the Mobile Phase. The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker. Injecting a sample in a much stronger solvent can lead to peak distortion.[2]

Step 4: Inspect the HPLC System

Issue: All peaks in the chromatogram exhibit tailing.

  • Solution 1: Minimize Extra-Column Volume. Extra-column volume, also known as dead volume, refers to the volume between the injector and the detector, excluding the column. This can cause peak broadening and tailing.[9] Ensure that all tubing is as short as possible and has a narrow internal diameter. Check that all fittings are secure and properly seated.[2]

Quantitative Data Summary

The following table summarizes key HPLC parameters and their potential impact on the peak shape of this compound.

ParameterRecommended Setting/ActionRationale for Reducing Peak Tailing
Mobile Phase pH 2.5 - 3.0Protonates silanol groups, minimizing secondary interactions with the basic analyte.[4]
Mobile Phase Modifier Add 10-20 mM Triethylamine (TEA)A competing base that masks active silanol sites on the stationary phase.[4]
Column Type End-capped C18 or C8Reduces the number of available silanol groups for secondary interactions.[7][9]
Sample Concentration Dilute the samplePrevents column overload, which can lead to peak distortion.[1]
Sample Solvent Match to mobile phase or use a weaker solventAvoids peak shape distortion caused by solvent mismatch.[2]
System Tubing Short length, narrow internal diameterMinimizes extra-column volume to reduce peak broadening and tailing.[2]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with a Competing Amine

Objective: To prepare a mobile phase containing triethylamine (TEA) to mitigate peak tailing of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Triethylamine (TEA)

  • Acid for pH adjustment (e.g., formic acid or phosphoric acid)

  • Sterile, filtered containers

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Begin by preparing the aqueous portion of the mobile phase. For a 1-liter solution, start with approximately 950 mL of HPLC-grade water.

  • Add the competing amine. A common starting concentration is 0.1% (v/v), which equates to 1 mL of TEA for a 1-liter solution.

  • Adjust the pH of the aqueous solution to the desired level (e.g., 3.0) using an appropriate acid like formic acid.

  • Bring the final volume to 1 liter with HPLC-grade water.

  • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the final mobile phase by mixing the aqueous component with the organic solvent in the desired ratio. For example, for a 70:30 (Aqueous:Organic) mobile phase, mix 700 mL of the prepared aqueous phase with 300 mL of the organic solvent.

  • Degas the final mobile phase before use.

Protocol 2: Diagnosing Column Overload

Objective: To ascertain if column overload is the cause of peak tailing and to identify a suitable sample concentration.

Procedure:

  • Prepare a series of dilutions of your this compound sample. For instance, you can prepare 1:2, 1:5, 1:10, and 1:100 dilutions in the mobile phase.

  • Inject the original, undiluted sample and record the chromatogram, paying close attention to the peak shape and tailing factor.

  • Sequentially inject each of the diluted samples, starting with the most concentrated and moving to the most dilute.

  • Analyze the resulting chromatograms. If the peak shape becomes more symmetrical and the tailing factor decreases with increasing dilution, this is a strong indication of column overload.

  • The highest concentration that provides an acceptable peak shape should be considered the upper limit for your analysis.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound Check_All_Peaks Are all peaks in the chromatogram tailing? Start->Check_All_Peaks System_Issues Investigate Systemic Issues: - Check for dead volume (tubing, fittings) - Inspect for leaks Check_All_Peaks->System_Issues Yes Analyte_Specific Focus on Analyte-Specific Causes Check_All_Peaks->Analyte_Specific No Resolution Peak Tailing Resolved System_Issues->Resolution Check_Concentration Is peak shape concentration-dependent? Analyte_Specific->Check_Concentration Dilute_Sample Dilute Sample to Address Column Overload Check_Concentration->Dilute_Sample Yes Optimize_Method Optimize Chromatographic Method Check_Concentration->Optimize_Method No Dilute_Sample->Resolution Adjust_pH Adjust Mobile Phase pH (2.5-3.0) Optimize_Method->Adjust_pH Add_Modifier Add Competing Amine (e.g., TEA) Adjust_pH->Add_Modifier Change_Column Consider a Different Column (e.g., end-capped, polar-embedded) Add_Modifier->Change_Column Change_Column->Resolution

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Optimizing extraction conditions for maximizing (+)-N-Methylallosedridine yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (+)-N-Methylallosedridine to maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to extract this compound?

A1: The initial and crucial step is the proper preparation of the plant material, typically Sedum sarmentosum. The plant material should be dried and then ground into a fine powder. This increases the surface area for solvent penetration and improves extraction efficiency. For plant materials with a high lipid content, a preliminary defatting step using a non-polar solvent like n-hexane is recommended to prevent interference during the alkaloid extraction process.

Q2: What type of extraction method is most suitable for this compound?

A2: A classic and effective method for extracting piperidine (B6355638) alkaloids like this compound is an acid-base extraction. This method leverages the basic nature of the alkaloid to separate it from other plant constituents. The general principle involves an initial extraction with an acidified solvent to form the water-soluble salt of the alkaloid, followed by basification to liberate the free base, which can then be extracted with an organic solvent.[1][2] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be employed to enhance efficiency and reduce extraction time.[3][4][5][6][7][8]

Q3: Which solvent should I use for the initial extraction?

A3: For the initial acidic extraction, a polar solvent mixed with a dilute acid is recommended. Aqueous solutions of mineral acids (e.g., 0.1% to 1% hydrochloric acid or sulfuric acid) or organic acids (e.g., acetic acid or tartaric acid) can be used.[9] Alternatively, acidified alcohol solutions (e.g., ethanol (B145695) or methanol) are effective as they can dissolve both the free base and the salt forms of alkaloids.[9] The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds.

Q4: How do I recover the this compound from the initial acidic extract?

A4: After the initial acidic extraction, the aqueous extract is made alkaline, typically by adding a base like ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH above 9. This converts the alkaloid salt back to its free base form, which is less soluble in water and more soluble in non-polar organic solvents. The free base can then be extracted from the aqueous solution using a water-immiscible organic solvent such as chloroform (B151607) or dichloromethane (B109758).[10][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete cell wall disruption.2. Inappropriate solvent selection.3. Suboptimal extraction temperature or time.4. Incorrect pH during acid-base partitioning.1. Ensure the plant material is finely ground.2. Experiment with different solvents (e.g., methanol, ethanol, acidified water) and their concentrations.3. Optimize the extraction temperature (typically 40-60°C for conventional methods) and duration. For UAE and MAE, shorter times are generally required.[3][5][11]4. Carefully monitor and adjust the pH during the acidic and basic extraction steps. Ensure the pH is sufficiently low (<3) for the acid wash and sufficiently high (>9) for the base extraction.
Presence of Impurities in the Final Extract 1. Co-extraction of other plant metabolites (e.g., pigments, fats, tannins).2. Incomplete separation during liquid-liquid extraction.1. Perform a preliminary defatting step with a non-polar solvent (e.g., n-hexane).2. Use multiple washes during the acid-base extraction steps. A purification step using column chromatography (e.g., with silica (B1680970) gel or alumina) may be necessary.
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of plant material.2. Vigorous shaking.1. Dilute the extract before performing the liquid-liquid extraction.2. Gently invert the separatory funnel instead of vigorous shaking. Adding a small amount of a saturated salt solution (brine) can also help to break the emulsion.
Degradation of the Alkaloid 1. Exposure to high temperatures for prolonged periods.2. Exposure to strong acids or bases for extended times.1. Use moderate temperatures during extraction and solvent evaporation. For thermolabile compounds, extraction at room temperature or using techniques like UAE at controlled temperatures is advisable.[11]2. Minimize the time the alkaloid is in contact with strong acidic or basic solutions.

Quantitative Data Summary

The following tables provide illustrative data on how different extraction parameters can influence the yield of this compound. Note that these values are based on typical results for piperidine alkaloid extractions and should be optimized for your specific experimental setup.

Table 1: Effect of Solvent Type and Concentration on Yield

Solvent SystemConcentration (%)Extraction MethodYield of this compound (mg/g of dry plant material)
Ethanol70Maceration1.8
Ethanol95Maceration1.5
Methanol80Maceration2.1
Water with HCl1Maceration1.9
Water with Acetic Acid2Maceration1.7

Table 2: Effect of Extraction Time and Temperature on Yield (using 80% Methanol)

Extraction Time (hours)Extraction Temperature (°C)Extraction MethodYield of this compound (mg/g of dry plant material)
240Shaking1.9
440Shaking2.2
640Shaking2.3
425 (Room Temp)Shaking1.8
460Shaking2.0 (potential for degradation)

Table 3: Comparison of Different Extraction Methods

Extraction MethodSolventTimeTemperature (°C)Yield of this compound (mg/g of dry plant material)
Maceration80% Methanol6 hours402.3
Soxhlet Extraction80% Methanol4 hoursBoiling point2.5
Ultrasound-Assisted Extraction (UAE)80% Methanol30 minutes452.8
Microwave-Assisted Extraction (MAE)80% Methanol5 minutes503.1

Experimental Protocols

Protocol 1: Classical Acid-Base Extraction
  • Sample Preparation: Weigh 100 g of dried and finely powdered Sedum sarmentosum plant material. If the material is rich in lipids, pre-extract with 300 mL of n-hexane for 2 hours in a Soxhlet apparatus. Discard the hexane (B92381) extract and air-dry the plant material.

  • Acidic Extraction: Macerate the plant material in 1 L of 1% aqueous hydrochloric acid for 24 hours with occasional stirring. Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue with another 500 mL of 1% HCl for 12 hours. Combine the filtrates.

  • Basification: Cool the combined acidic extract in an ice bath and slowly add concentrated ammonium hydroxide solution with stirring until the pH reaches approximately 10. A precipitate may form.

  • Organic Solvent Extraction: Transfer the alkaline solution to a large separatory funnel and extract with 500 mL of dichloromethane. Separate the organic layer. Repeat the extraction of the aqueous layer twice more with 250 mL of dichloromethane each time.

  • Drying and Concentration: Combine all the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude alkaloid extract containing this compound.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform and methanol).

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Place 10 g of dried and finely powdered Sedum sarmentosum into a 250 mL flask.

  • Extraction: Add 100 mL of 80% methanol. Place the flask in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 30 minutes at a controlled temperature of 45°C.[12]

  • Isolation: Filter the mixture and collect the extract. The subsequent acid-base workup can be performed as described in Protocol 1 (steps 3-5) on a smaller scale.

Visualizations

experimental_workflow cluster_extraction_methods Extraction Methods start Start: Dried & Ground Sedum sarmentosum pre_extraction Optional: Defatting (e.g., with n-hexane) start->pre_extraction extraction Extraction pre_extraction->extraction maceration Maceration (Acidified Solvent) soxhlet Soxhlet Extraction uae Ultrasound-Assisted Extraction (UAE) mae Microwave-Assisted Extraction (MAE) acid_base Acid-Base Partitioning purification Purification (e.g., Column Chromatography) acid_base->purification end Pure this compound purification->end maceration->acid_base soxhlet->acid_base uae->acid_base mae->acid_base

Caption: Experimental workflow for the extraction and purification of this compound.

logical_relationships cluster_parameters Extraction Parameters yield This compound Yield solvent Solvent Type & Concentration solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield ph pH ph->yield method Extraction Method (e.g., UAE, MAE) method->yield

Caption: Key parameters influencing the yield of this compound.

References

Common challenges in the characterization of piperidine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of piperidine (B6355638) alkaloids.

Troubleshooting Guides

Chromatographic Purification Issues

Problem 1: Peak Tailing or Streaking during Silica (B1680970) Gel Chromatography

  • Symptom: Broad, asymmetrical peaks with a "tail" or streaks on the TLC plate or chromatogram, leading to poor separation and reduced purity of collected fractions.

  • Cause: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. This strong interaction can lead to irreversible adsorption for a portion of the compound, causing tailing.[1][2]

  • Solutions:

    • Mobile Phase Modification: Add a basic modifier to the eluent to compete with the piperidine alkaloid for binding to the active sites on the silica gel.

    • Alternative Stationary Phases:

      • Alumina (B75360) (Basic or Neutral): This can be a good alternative to silica gel for the purification of basic compounds.[2]

      • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more reproducible solution.[2]

    • Reversed-Phase Chromatography: For less polar piperidine derivatives, reversed-phase chromatography (e.g., using a C18 column) can be an excellent alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Problem 2: Low Compound Recovery after Chromatography

  • Symptom: A significant loss of the target piperidine alkaloid after performing column chromatography.

  • Cause: This can be due to irreversible binding to the stationary phase or degradation of the compound on the column.

  • Solutions:

    • Address Strong Interactions: Implement the solutions for peak tailing mentioned above (basic modifiers, alternative stationary phases) to minimize strong, irreversible binding to silica gel.[2]

    • Assess Compound Stability: Piperidine alkaloids can be sensitive to prolonged exposure to the acidic environment of silica gel. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

    • Proper Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. If solubility is an issue, consider adsorbing the compound onto a small amount of silica gel (dry loading).[1]

Structural Elucidation Difficulties

Problem 3: Ambiguous or Complex NMR Spectra

  • Symptom: Overlapping signals in the 1H NMR spectrum, or difficulty in assigning specific protons and carbons to the piperidine ring and its substituents.

  • Cause: The piperidine ring can exist in a conformational equilibrium (e.g., chair conformations), which can lead to complex or averaged NMR signals.[3] Additionally, if the molecule is large or has multiple similar chemical environments, signal overlap is common.

  • Solutions:

    • 2D NMR Spectroscopy: Utilize a suite of 2D NMR experiments to resolve ambiguities:

      • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

    • Variable Temperature (VT) NMR: In cases of conformational exchange, acquiring spectra at different temperatures can help to either sharpen signals (at higher temperatures) or "freeze out" individual conformers (at lower temperatures), simplifying the spectra.

    • High-Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the chemical shift dispersion and reduce signal overlap.

Problem 4: Difficulty in Determining Molecular Weight or Fragmentation Pattern with Mass Spectrometry

  • Symptom: Weak or no molecular ion peak, or a fragmentation pattern that is difficult to interpret.

  • Cause: The stability of the molecular ion and the fragmentation pathways are highly dependent on the ionization technique and the structure of the alkaloid. Some piperidine alkaloids lack a strong chromophore, making UV detection in LC-MS challenging.[4][5]

  • Solutions:

    • Choice of Ionization Technique:

      • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for generating a strong protonated molecule peak ([M+H]+). It is often the first choice for LC-MS analysis of alkaloids.[4][5]

      • Electron Ionization (EI): A harder ionization technique (typically used in GC-MS) that can provide more extensive fragmentation, which can be valuable for structural elucidation, though the molecular ion peak may be weak or absent.[4][5]

    • Tandem Mass Spectrometry (MS/MS): By selecting the protonated molecule as the precursor ion and inducing fragmentation, MS/MS experiments can reveal characteristic neutral losses (e.g., water, acetic acid) and the formation of specific fragment ions that are diagnostic for the piperidine ring and its substituents.[4][5]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments, greatly aiding in structural confirmation.

Frequently Asked Questions (FAQs)

Q1: My piperidine alkaloid is streaking on the silica gel column. What is the quickest way to fix this? A1: The most common and quickest solution is to add a small amount (0.1-1%) of triethylamine (TEA) or a few drops of ammonia solution to your chromatography eluent.[1][2] This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic compound.

Q2: I have purified my piperidine alkaloid using reversed-phase HPLC with TFA in the mobile phase. How can I remove the residual TFA? A2: Residual TFA can be challenging to remove completely by simple evaporation. One effective method is to dissolve the purified compound in a suitable solvent and add a few drops of a weak base (like pyridine (B92270) or a dilute solution of ammonium (B1175870) hydroxide) and then re-evaporate. Alternatively, you can perform a salt exchange by dissolving the TFA salt in water and adding a solution of hydrochloric acid (e.g., 10 mM HCl) to form the hydrochloride salt, which may be easier to handle and crystallize.[2]

Q3: I am struggling to get a clear molecular ion peak for my piperidine alkaloid in my mass spectrum. What should I try? A3: If you are using EI-MS, the molecular ion may be too unstable. Switch to a softer ionization technique like ESI-MS, which is more likely to produce a strong protonated molecule ([M+H]+).[4][5] Optimizing the ESI source conditions (e.g., spray voltage, gas flow, temperature) can also significantly improve the signal.

Q4: The 1H NMR spectrum of my purified piperidine alkaloid shows broad signals. What could be the cause? A4: Broad signals in the NMR spectrum of a piperidine alkaloid can be due to several factors:

  • Conformational Exchange: The piperidine ring may be undergoing slow conformational changes on the NMR timescale. Running the experiment at a higher temperature might sharpen the signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Purifying the sample further or using a metal scavenger may help.[6]

  • Aggregation: The compound may be aggregating at the concentration used for the NMR sample. Try acquiring the spectrum at a lower concentration.

Q5: How can I quantify a piperidine alkaloid in a complex matrix like a plant extract? A5: The most reliable method for quantifying piperidine alkaloids in complex matrices is typically Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[6] This technique offers excellent selectivity and sensitivity. Key steps include:

  • Developing a robust extraction and sample cleanup procedure (e.g., solid-phase extraction) to minimize matrix effects.

  • Using a stable isotope-labeled internal standard if available.

  • Optimizing the MS/MS parameters (precursor and product ions, collision energy) for the specific alkaloid in Multiple Reaction Monitoring (MRM) mode.

  • Creating a matrix-matched calibration curve to ensure accurate quantification.

Data Presentation

Table 1: Typical Mass Spectral Fragmentation of Piperidine Alkaloids
Alkaloid Class/ExamplePrecursor Ion [M+H]+Common Fragment Ions (m/z)Characteristic Neutral LossReference
Substituted Piperidines (from Senna spectabilis)Varies[M+H - 18]+, [M+H - 60]+, 280, 95, 81, 70H₂O, CH₃COOH[4]
(-)-Cassine298280H₂O[5]
(-)-Spectaline326308H₂O[5]
Piperine286201, 173, 135, 84Piperidine moiety[7]
N-methyl cassine312297, 294, 197, 115CH₃, H₂O, C₆H₁₃NO[8]
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Piperidine Ring
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)NotesReference
C2, C6 (α to N)~2.7-2.9~47Protons are typically deshielded due to proximity to nitrogen.[1][9]
C3, C5 (β to N)~1.5-1.6~27[1][9]
C4 (γ to N)~1.5-1.6~25[1][9]
N-HVariable (typically broad)-Chemical shift and appearance are highly dependent on solvent and concentration.
Piperine (in DMSO-d₆)C2', C6': 3.52 (br s)C2', C6': 42.1, 46.2Shifts are influenced by the amide linkage.[10]
Piperine (in DMSO-d₆)C3', C5': 1.59 (m)C3', C5': 25.1, 26.2[10]
Piperine (in DMSO-d₆)C4': 1.48 (m)C4': 24.1[10]

Experimental Protocols

Protocol 1: General Procedure for Purification of Piperidine Alkaloids by Flash Column Chromatography
  • Select Stationary and Mobile Phases:

    • Stationary Phase: Standard silica gel is common. For particularly basic compounds, consider using neutral alumina or amine-deactivated silica.[2]

    • Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase polarity. Add 0.5-1% (v/v) of triethylamine (TEA) to the mobile phase to prevent peak tailing.[2]

  • Prepare the Column: Pack the column with the selected stationary phase as a slurry in the initial, least polar mobile phase. Ensure the column is well-equilibrated by running several column volumes of the mobile phase through it.

  • Load the Sample: Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble samples, create a dry load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution and Fraction Collection: Begin elution with the initial mobile phase, gradually increasing the polarity. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Identify the fractions containing the pure desired alkaloid using TLC. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Workflow for Structural Elucidation by NMR
  • Sample Preparation:

    • Weigh 1-5 mg of the purified piperidine alkaloid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.[11]

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to get an initial overview of the proton environments.

    • Acquire a ¹³C NMR spectrum (and often a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups).

  • 2D NMR Acquisition:

    • COSY: To establish H-H connectivities.

    • HSQC: To identify one-bond C-H correlations.[11]

    • HMBC: To establish long-range (2-3 bond) C-H correlations, which are key for assembling the molecular structure.[11]

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Systematically analyze the 2D spectra to build molecular fragments and connect them to elucidate the final structure.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_characterization Structural Characterization raw_material Plant/Crude Material extraction Solvent Extraction raw_material->extraction partition Acid-Base Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel + TEA) partition->chromatography pure_alkaloid Purified Alkaloid chromatography->pure_alkaloid ms Mass Spectrometry (HRMS, MS/MS) pure_alkaloid->ms nmr NMR Spectroscopy (1D & 2D) pure_alkaloid->nmr structure Structure Elucidation ms->structure nmr->structure

Caption: General workflow for piperidine alkaloid isolation and characterization.

troubleshooting_chromatography start Poor Separation in Silica Gel Chromatography symptom Observe Peak Tailing or Streaking? start->symptom solution1 Add Basic Modifier to Eluent (e.g., 0.1-1% TEA) symptom->solution1 Yes solution3 Consider Reversed-Phase Chromatography (C18) symptom->solution3 No, other issues solution2 Switch to Alternative Stationary Phase (Alumina, Amine-Silica) solution1->solution2 If tailing persists outcome Improved Peak Shape & Separation solution1->outcome solution2->outcome

Caption: Troubleshooting logic for poor chromatographic separation.

References

Avoiding degradation of (+)-N-Methylallosedridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing (+)-N-Methylallosedridine to minimize degradation. The information is based on the general chemical properties of piperidine (B6355638) alkaloids and related N-methylated compounds, as specific stability data for this compound is not extensively available.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemistry of related piperidine alkaloids, the primary factors that can lead to the degradation of this compound are exposure to light, heat, oxygen, and non-optimal pH conditions. Tertiary amines, such as the one present in this compound, are susceptible to oxidation, which can lead to the formation of N-oxides. The piperidine ring itself can also undergo oxidative degradation.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound in a cool and dry place. Ideally, storage at refrigerated temperatures (2-8 °C) is advisable. For shorter periods, storage at controlled room temperature (20-25 °C) may be acceptable, provided the compound is protected from light and moisture. Thermal degradation studies on similar compounds are often performed at elevated temperatures (e.g., 40-80°C) to accelerate degradation, highlighting the importance of avoiding high temperatures during routine storage.[1][2]

Q3: How should I protect this compound from light?

A3: this compound should be stored in a light-resistant container, such as an amber glass vial or a container wrapped in aluminum foil. Photodegradation is a common pathway for the degradation of piperidine-containing compounds, potentially leading to the formation of nitrosamines and nitramines.[3][4] Photostability testing, a standard component of forced degradation studies, exposes compounds to controlled light sources to assess their sensitivity.[2][5]

Q4: Is this compound sensitive to air (oxidation)?

A4: Yes, as a tertiary amine, this compound is susceptible to oxidation. A common degradation pathway for N-methylated alkaloids is the formation of N-oxides upon exposure to oxidative stress.[6] To minimize oxidation, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, especially for long-term storage. If this is not feasible, ensure the container is tightly sealed to minimize contact with air.

Q5: What is the optimal pH for storing this compound in solution?

A5: The stability of many alkaloids is highly dependent on pH.[7][8] While specific data for this compound is unavailable, many alkaloids are more stable in slightly acidic to neutral conditions and can be labile in strongly acidic or alkaline solutions.[7][8] If storing in solution, it is advisable to use a buffered solution and conduct preliminary stability tests at the intended storage pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of the solid sample (e.g., yellowing) Oxidation or photodegradation.1. Ensure the compound is stored in a tightly sealed, light-resistant container. 2. Consider storing under an inert atmosphere (nitrogen or argon). 3. Verify that the storage temperature has been consistently maintained.
Appearance of new peaks in HPLC analysis after storage Chemical degradation.1. Review storage conditions (temperature, light, atmosphere). 2. Perform co-injection with a freshly prepared standard to confirm the identity of the main peak. 3. Consider performing a forced degradation study to identify potential degradation products.
Decreased potency or biological activity Degradation of the active compound.1. Re-analyze the purity of the stored sample using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, review and optimize storage conditions. 3. For future storage, aliquot the sample to minimize freeze-thaw cycles if stored frozen in solution.
Inconsistent results between different batches Variability in storage conditions or handling.1. Standardize the storage protocol for all batches. 2. Ensure all researchers are following the same handling procedures. 3. Document storage conditions and handling for each batch to track any potential deviations.

Experimental Protocols

For researchers wishing to perform their own stability assessments, a generalized forced degradation study protocol is provided below. This can help in identifying the specific conditions that affect the stability of this compound.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified period, protected from light.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 60°C for a specified period.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C for a specified period, protected from light.

    • Photodegradation: Expose the stock solution and solid sample to a light source with a specified output (e.g., UV and visible light) for a defined duration. A control sample should be wrapped in foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance and increase in the peak areas of any new peaks.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress Condition Duration Temperature % Degradation of this compound Number of Degradation Products
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Thermal (Solid)48 hours60°C
Thermal (Solution)48 hours60°C
Photolytic24 hoursRoom Temp

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for a generic N-methylated piperidine alkaloid like this compound based on established chemical principles.

G A This compound (Tertiary Amine) B N-Oxide A->B Oxidation (e.g., H₂O₂) D Photodegradation Products (e.g., Nitrosamines) A->D UV/Vis Light C Secondary Amine + Formaldehyde B->C Hydrolysis

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis B->G C->G D->G E->G F->G H Data Interpretation (Quantify Degradation) G->H

Caption: General workflow for a forced degradation study.

References

NMR signal overlap issues in (+)-N-Methylallosedridine and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap when analyzing the piperidine (B6355638) alkaloid, (+)-N-Methylallosedridine.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant signal overlap in the ¹H NMR spectrum of my this compound sample?

A1: Signal overlap in the ¹H NMR spectrum of this compound is common due to its molecular structure. The primary causes are:

  • High Density of Aliphatic Protons: The piperidine ring and the ethanol (B145695) side chain contain numerous protons in similar chemical environments. Specifically, the methylene (B1212753) protons on the piperidine ring (positions 3, 4, and 5) often have very close chemical shifts, leading to a crowded and overlapping region, typically between 1.0 and 2.5 ppm.[1]

  • Complex Spin Systems: Extensive scalar (J) coupling between adjacent protons on the ring and side chain creates complex multiplet patterns. When these multiplets overlap, extracting precise chemical shifts and coupling constants from a 1D spectrum becomes extremely difficult.[2]

  • Conformational Isomers: The piperidine ring can exist in different chair conformations. If the rate of exchange between these conformations is slow on the NMR timescale, it can lead to broadened signals or even the appearance of multiple sets of signals, further complicating the spectrum.[3]

Chemical structure of this compound with key proton regions highlighted. The piperidine ring protons (H3, H4, H5) and the side-chain alpha-proton are often in a crowded region of the NMR spectrum.Figure 1. Structure of this compound highlighting protons prone to signal overlap.
Q2: My 1D ¹H NMR spectrum is too crowded to interpret. What are the simplest troubleshooting steps?

A2: Before proceeding to more complex and time-consuming experiments, simple adjustments to your sample preparation and acquisition parameters can often improve resolution:[4]

  • Optimize Shimming: Ensure the spectrometer's magnetic field homogeneity is optimized. Poor shimming is a common cause of peak broadening, which exacerbates overlap issues.[5]

  • Adjust Sample Concentration: Very high sample concentrations can lead to viscosity-related peak broadening. Try acquiring a spectrum with a more dilute sample.[4]

  • Change the Solvent: The chemical shifts of protons are influenced by the surrounding solvent. Acquiring spectra in different deuterated solvents can induce differential shifts in overlapping signals, potentially resolving them. This is one of the most effective initial steps.[5]

  • Vary the Temperature: Changing the acquisition temperature can alter molecular conformations and the chemical shifts of protons, which can be sufficient to separate signals that overlap at room temperature.[6]

Q3: How can changing the NMR solvent help resolve signal overlap for this compound?

A3: Solvents can induce different chemical shifts in a solute molecule through various intermolecular interactions, such as the aromatic solvent-induced shift (ASIS).[6] For a molecule like this compound, switching from a standard solvent like chloroform-d (B32938) (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) is highly recommended. Benzene-d₆ molecules tend to associate with electron-deficient regions of the solute, inducing significant, and often non-uniform, upfield shifts that can "spread out" a crowded spectral region.[5]

Table 1: Illustrative Example of Solvent-Induced Chemical Shift Changes

Proton Signal Hypothetical Chemical Shift in CDCl₃ (ppm) Hypothetical Chemical Shift in C₆D₆ (ppm) Resolution Status
H4a / H4b 1.65 (Overlapping Multiplet) 1.45 (Multiplet) / 1.25 (Multiplet) Resolved

| Hα (Side Chain) | 3.80 (Multiplet) | 3.65 (Multiplet) | Shifted, may resolve from others |

Q4: What 2D NMR experiments are most effective for resolving overlapped signals in this compound?

A4: When simple methods are insufficient, two-dimensional (2D) NMR is the most powerful tool for resolving overlap. By spreading the signals across a second frequency dimension, correlations between nuclei can be established even when their 1D signals are indistinguishable.[2][7]

Table 2: Recommended 2D NMR Experiments for this compound

Experiment Full Name Information Provided Application for this compound
COSY CO rrelation S pectroscopY Shows correlations between protons that are J-coupled (typically through 2-3 bonds).[7] Essential for tracing the proton-proton connectivities within the piperidine ring and along the side chain, creating a map of the spin systems.[8]
HSQC H eteronuclear S ingle Q uantum C oherence Correlates each proton signal to the carbon it is directly attached to.[9] The most effective method for resolving overlapping proton signals. Protons that overlap in the ¹H dimension are often attached to carbons with distinct ¹³C chemical shifts, and will thus appear as separate cross-peaks in the HSQC spectrum.[2]
HMBC H eteronuclear M ultiple B ond C orrelation Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[9] Crucial for connecting the different fragments of the molecule, for example, linking the side chain to the piperidine ring via correlations from Hα to C2 and C6.

| NOESY | N uclear O verhauser E ffect S pectroscopY | Shows correlations between protons that are close in space (through-space interactions).[7] | Helps to determine the stereochemistry and conformation of the molecule, for instance, the relative orientation of the side chain with respect to the piperidine ring. |

Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Resolving Signal Overlap

This workflow provides a logical progression from simple to more advanced techniques for tackling signal overlap issues.

G start Problem: Signal Overlap in This compound ¹H NMR step1 Level 1: Simple Adjustments start->step1 opt1a Optimize Shims & Sample Concentration step1->opt1a Basic check opt1b Change Solvent (e.g., to Benzene-d₆) step1->opt1b Most effective first step opt1c Vary Temperature (VT-NMR) step1->opt1c If dynamics are suspected step2 Level 2: 2D NMR Spectroscopy step3 Level 3: Advanced Techniques step2->step3 For specific issues like stereoisomers opt2a Run COSY (Identify Spin Systems) step2->opt2a opt3a Use Chiral Solvating Agents (for diastereomeric mixtures) step3->opt3a opt1a->step2 If overlap persists opt1b->step2 If overlap persists opt1c->step2 If overlap persists opt2b Run HSQC (Resolve Overlapping Protons) opt2a->opt2b opt2c Run HMBC & NOESY (Confirm Structure & Stereochemistry) opt2b->opt2c

Caption: A logical workflow for troubleshooting NMR signal overlap.

Protocol 1: Variable Temperature (VT) NMR Experiment

This protocol is designed to investigate if changing the sample temperature can resolve signal overlap.[6][10]

  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆ for a wide temperature range) in a high-quality (Class A) NMR tube. Do not use cheap tubes, as they can shatter at extreme temperatures.[3]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the instrument at the starting temperature (e.g., 298 K).

    • Load the standard ¹H acquisition parameters.

  • Temperature Variation:

    • Access the variable temperature control unit of the spectrometer.

    • Set the target temperature. It is advisable to change the temperature in increments of 10-20 K to avoid thermal shock to the probe.[11]

    • Allow the temperature to equilibrate for at least 5-10 minutes after each change. The system is stable when the displayed temperature stops fluctuating.[10]

  • Data Acquisition:

    • Re-shim the sample at each new temperature, as field homogeneity is temperature-dependent.

    • Acquire a ¹H NMR spectrum at each temperature point.

  • Analysis: Compare the series of spectra to identify temperature-dependent chemical shift changes that may lead to signal resolution.

Protocol 2: Acquiring a 2D HSQC Spectrum

The HSQC experiment is the definitive method for resolving proton signal overlap.[9][12] This is a general protocol for a gradient-selected, phase-sensitive HSQC.

  • Acquire a ¹H Reference Spectrum:

    • Lock and carefully shim the sample. Do not spin the sample for 2D experiments. [9]

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p) needed to cover all proton signals.[12]

  • Set Up the HSQC Experiment:

    • Create a new experiment and load a standard HSQC parameter set (e.g., hsqcedetgpsp on Bruker systems).[9]

    • Set the ¹H spectral width (sw in F2) and offset (o1p) based on your reference spectrum.

    • Set the ¹³C spectral width (sw in F1) and offset (o2p). For this compound, a range from 0 to 80 ppm is likely sufficient to cover all protonated carbons.

    • The number of increments in the indirect dimension (td in F1) determines the resolution in the carbon dimension. A value of 128-256 is a reasonable starting point.[12]

  • Acquisition:

    • The number of scans (ns) per increment should be a multiple of 2 or 4, depending on the pulse program. Start with ns=2 or ns=4 for a reasonably concentrated sample.

    • Start the acquisition.

  • Processing and Analysis:

    • After acquisition, perform a 2D Fourier transform (xfb on Bruker systems).

    • Phase the spectrum in both dimensions.

    • Analyze the resulting 2D map. Each peak (cross-peak) correlates a proton chemical shift (on the horizontal F2 axis) with a carbon chemical shift (on the vertical F1 axis). Overlapping proton signals attached to different carbons will now appear as distinct cross-peaks at the same proton frequency but different carbon frequencies.

G cluster_1d 1D ¹H NMR Spectrum (F2 Axis) cluster_2d 2D HSQC Spectrum cluster_13c ¹³C Dimension (F1 Axis) overlap Overlapping Signals (H4a, H4b, H5a) peak1 Cross-peak H4a - C4 overlap->peak1 peak2 Cross-peak H4b - C4 overlap->peak2 peak3 Cross-peak H5a - C5 overlap->peak3 resolved Resolved Signal (H2) peak4 Cross-peak H2 - C2 resolved->peak4 c4 ~25 ppm peak1->c4 peak2->c4 c5 ~28 ppm peak3->c5 c2 ~65 ppm peak4->c2

Caption: How an HSQC experiment resolves overlapping proton signals.

References

Enhancing the resolution of (+)-N-Methylallosedridine in chromatographic separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the chromatographic resolution of (+)-N-Methylallosedridine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the separation of this compound and its diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for this compound?

A1: this compound is a chiral alkaloid, and its separation from its diastereomers presents unique challenges. Because diastereomers have identical chemical and physical properties, their separation relies on exploiting subtle differences in their spatial arrangements.[1] The key challenge is selecting the right combination of a chiral stationary phase (CSP) and mobile phase to maximize the transient diastereomeric complexes that form the basis of their differential retention times.[1]

Q2: Which type of chiral stationary phase (CSP) is most effective for separating alkaloid diastereomers like this compound?

A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are the most popular and broadly applicable columns for chiral separations.[2] These CSPs offer wide chiral recognition and can be used in various separation modes, including normal-phase, reversed-phase, and polar organic modes.[2] The choice between cellulose and amylose can significantly impact selectivity, as their helical structures interact differently with analytes.[2]

Q3: How does the mobile phase composition affect the resolution of this compound?

A3: The mobile phase composition, including the primary solvents and additives, is a critical factor in optimizing resolution.[2] In normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[3] Adjusting the percentage of the alcohol modifier can significantly alter selectivity and retention.[3] In reversed-phase mode, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are used. The addition of small amounts of acidic or basic additives (e.g., formic acid, diethylamine) can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[4][5]

Q4: Can temperature adjustments improve the separation of this compound?

A4: Yes, temperature is a powerful tool for optimizing chiral separations. Lowering the column temperature generally enhances chiral selectivity and, consequently, resolution.[5] However, the effect of temperature can be compound-specific, so it is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.[3][5]

Q5: Is it possible to reverse the elution order of the this compound diastereomers?

A5: Reversing the elution order of diastereomers is sometimes possible and can be advantageous for quantifying a minor component that initially elutes on the tail of a major peak. This can be achieved by changing the CSP, altering the mobile phase composition (e.g., switching the alcohol modifier from IPA to ethanol), or adjusting the temperature.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Issue 1: No Separation or Poor Resolution (Rs < 1.0)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Incorrect Chiral Stationary Phase (CSP) Screen different polysaccharide-based CSPs (e.g., cellulose-based and amylose-based).The selectivity for chiral compounds is highly dependent on the CSP's structure.[1][2]
Suboptimal Mobile Phase Composition Systematically vary the percentage of the alcohol modifier (e.g., IPA, ethanol) in the mobile phase.[3]The concentration of the modifier significantly impacts retention and resolution.[3]
Try a different alcohol modifier (e.g., switch from IPA to ethanol).Different modifiers can offer different selectivity.[3]
Inappropriate Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Lower flow rates often lead to better resolution in chiral chromatography.[3][4]
Unfavorable Temperature Evaluate a range of column temperatures (e.g., 10°C, 25°C, 40°C).Temperature affects the thermodynamics of the chiral recognition process.[5]
Issue 2: Peak Tailing or Asymmetrical Peaks

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Secondary Interactions with Stationary Phase Add a small amount of an acidic or basic modifier to the mobile phase. For a basic analyte like an alkaloid, an amine modifier (e.g., 0.1% diethylamine) is often effective in normal phase.[5][6]Modifiers can mask active sites on the silica (B1680970) support of the CSP, reducing undesirable interactions.[5]
Column Overload Dilute the sample and inject a smaller volume.[3]Injecting too much sample can lead to broad and tailing peaks.
Sample Solvent Mismatch Dissolve the sample in the mobile phase whenever possible.[1][3]If the sample is dissolved in a solvent stronger than the mobile phase, peak distortion can occur.
Column Contamination or Degradation Flush the column with a strong solvent as recommended by the manufacturer.[3][6]Contaminants can interfere with the separation. If flushing does not resolve the issue, the column may need replacement.[7]
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Poor Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[6]Inadequate equilibration can lead to drifting retention times.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8]Changes in mobile phase composition over time can affect retention.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[8]Even small changes in ambient temperature can cause retention time shifts.
Pump or System Leaks Check for leaks in the HPLC system, particularly around fittings and pump seals.[9]Leaks can cause pressure fluctuations and affect flow rate, leading to inconsistent retention.

Experimental Protocols

Protocol 1: Systematic Screening of Chiral Stationary Phases and Mobile Phases
  • Column Selection:

    • Select a minimum of two polysaccharide-based CSPs, one derived from cellulose and one from amylose. A common starting dimension is 250 x 4.6 mm with 5 µm particles.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mobile phases consisting of n-hexane and an alcohol modifier (IPA or ethanol) at various ratios (e.g., 90:10, 80:20, 70:30). Add 0.1% of a basic modifier like diethylamine (B46881) for improved peak shape of the alkaloid.

    • Reversed Phase: Prepare mobile phases of buffered water (e.g., 20 mM ammonium (B1175870) bicarbonate, pH adjusted) and an organic modifier (methanol or acetonitrile) at various ratios.

  • Screening Procedure:

    • Equilibrate the first column with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Set the column temperature to 25°C.

    • Inject a standard solution of the this compound diastereomeric mixture.

    • Run the analysis and record the chromatogram.

    • Repeat the injection for each mobile phase composition on each column.

  • Data Analysis:

    • For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).

    • Organize the data in a table for easy comparison to identify the most promising conditions.

Protocol 2: Optimization of a Promising Separation
  • Selection of Best Condition:

    • From the screening protocol, select the CSP and mobile phase composition that provided the best initial resolution.

  • Flow Rate Optimization:

    • Using the selected conditions, perform injections at different flow rates (e.g., 1.2 mL/min, 1.0 mL/min, 0.8 mL/min, 0.5 mL/min).

    • Monitor the resolution and analysis time to find the optimal balance.

  • Temperature Optimization:

    • At the optimized flow rate, perform injections at various temperatures (e.g., 15°C, 25°C, 35°C).

    • Select the temperature that yields the highest resolution.

Data Presentation

Table 1: Illustrative Results from CSP Screening for this compound

CSP Mobile Phase (n-Hexane:IPA) Modifier k1 k2 Selectivity (α) Resolution (Rs)
Cellulose-based90:100.1% DEA2.52.81.121.3
Cellulose-based80:200.1% DEA1.82.01.111.2
Amylose-based90:100.1% DEA3.13.61.161.8
Amylose-based80:200.1% DEA2.22.51.141.6

Table 2: Illustrative Data from Method Optimization on Amylose-based CSP

Parameter Condition k1 k2 Selectivity (α) Resolution (Rs)
Flow Rate 1.0 mL/min3.13.61.161.8
0.8 mL/min3.94.51.162.1
0.5 mL/min6.27.21.162.4
Temperature 25°C6.27.21.162.4
15°C7.58.81.172.8
35°C5.15.91.152.1

Visualizations

Workflow_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization node_csp Select CSPs (Cellulose & Amylose) node_screen Perform Chromatographic Screening node_csp->node_screen node_mp Select Mobile Phases (NP & RP Modes) node_mp->node_screen node_select Identify Best CSP/Mobile Phase (Based on Rs and α) node_screen->node_select node_flow Optimize Flow Rate node_select->node_flow node_temp Optimize Temperature node_flow->node_temp node_final Final Optimized Method node_temp->node_final

Caption: Workflow for Chiral Method Development.

Troubleshooting_Logic cluster_selectivity Selectivity (α) Adjustments cluster_efficiency Efficiency (N) Adjustments start Poor Resolution (Rs < 1.5) sel_csp Change CSP Type (e.g., Amylose to Cellulose) start->sel_csp α is low sel_mp Change Mobile Phase (e.g., IPA to EtOH) start->sel_mp α is low sel_temp Decrease Temperature start->sel_temp α is low eff_flow Decrease Flow Rate start->eff_flow α is good, N is low eff_particle Use Smaller Particle Size Column start->eff_particle α is good, N is low end Optimized Separation sel_csp->end Resolution Improved sel_mp->end Resolution Improved sel_temp->end Resolution Improved eff_flow->end Resolution Improved eff_particle->end Resolution Improved

Caption: Troubleshooting Logic for Poor Resolution.

References

Minimizing solvent impurities in purified (+)-N-Methylallosedridine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in purified (+)-N-Methylallosedridine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent impurities found in purified this compound samples?

A1: Common solvent impurities are typically those used during the extraction and purification processes. For alkaloids like this compound, these may include:

  • Extraction Solvents: Alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and esters (ethyl acetate).[1][2]

  • Chromatography Solvents: Hydrocarbons (hexane, heptane), ethers (diethyl ether), and polar aprotic solvents (acetone).[3]

  • Recrystallization Solvents: A wide range of organic solvents depending on the solubility of the compound.

The specific impurities will depend on the exact protocol used. It is crucial to keep a detailed record of all solvents used throughout the purification process.

Q2: Why does my purified this compound appear as an oil or gum instead of a crystalline solid?

A2: The formation of an oil or gum is a common issue in alkaloid purification and can be attributed to several factors:

  • Residual Solvents: Even small amounts of trapped solvent can inhibit crystal lattice formation.[4]

  • Presence of Impurities: Structurally similar alkaloids or other co-extracted materials can interfere with crystallization.

  • Hygroscopic Nature: The compound may be absorbing moisture from the atmosphere.

  • Polymorphism: The compound may exist in different crystalline forms, some of which may be more difficult to crystallize.

Q3: What are the acceptable limits for residual solvents in a purified active pharmaceutical ingredient (API)?

A3: The acceptable limits for residual solvents are guided by regulatory bodies like the International Council for Harmonisation (ICH). Solvents are categorized into three classes based on their toxicity.

Solvent ClassToxicityExamplesGeneral Limit Guideline
Class 1 Carcinogenic, to be avoidedBenzene, Carbon tetrachlorideShould not be used unless their use is strongly justified in a risk-benefit assessment.
Class 2 Non-genotoxic animal carcinogens or possible human carcinogensAcetonitrile, Chloroform, Dichloromethane (B109758), Methanol, Hexane (B92381)Limits are in the range of tens to hundreds of parts per million (ppm).
Class 3 Low toxic potentialAcetone, Ethanol, Ethyl acetate, HeptaneGeneral limit of 5,000 ppm or 0.5% may be acceptable without justification.[5]

Note: These are general guidelines. Specific limits for this compound would need to be established based on its intended use and relevant regulatory requirements.

Troubleshooting Guides

Issue 1: High Levels of Residual Solvent Detected by Analysis (e.g., GC-HS)

Question: My purified this compound sample shows high levels of residual solvent after initial drying. How can I reduce these levels?

Answer: High levels of residual solvent often require additional purification or drying steps. The appropriate method depends on the solvent to be removed and the thermal stability of your compound.

Troubleshooting Workflow:

G start High Residual Solvent Detected recrystallization Recrystallization start->recrystallization If impurities are also suspected lyophilization Lyophilization (Freeze-Drying) start->lyophilization For thermally sensitive compounds vacuum_drying High Vacuum Drying with Gentle Heating start->vacuum_drying For thermally stable compounds final_product Re-analyze for Residual Solvents recrystallization->final_product lyophilization->final_product co_evaporation Co-evaporation with a Low-Boiling Point Solvent vacuum_drying->co_evaporation co_evaporation->final_product

Caption: Troubleshooting workflow for high residual solvent levels.

Detailed Protocols:

  • Protocol 1: Recrystallization Recrystallization is a powerful technique for both purification and solvent removal.[6][7]

    • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[6]

    • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent to form a saturated solution.

    • Cooling: Allow the solution to cool slowly and undisturbed. Slower cooling promotes the formation of larger, purer crystals.

    • Isolation: Collect the crystals by vacuum filtration.[7]

    • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

    • Drying: Dry the purified crystals under high vacuum.

  • Protocol 2: Lyophilization (Freeze-Drying) Lyophilization is ideal for removing solvents from thermally sensitive compounds.[8][9]

    • Dissolution: Dissolve the compound in a suitable solvent (often water or a mixture with a solvent that has a relatively high freezing point).

    • Freezing: Freeze the solution completely. The freezing rate can affect the crystal structure of the final product.

    • Primary Drying (Sublimation): Apply a high vacuum to the frozen sample. The solvent will sublimate directly from a solid to a gas.[9]

    • Secondary Drying (Desorption): Gently heat the sample under vacuum to remove any bound solvent molecules.

Issue 2: Persistent Oil/Gum Formation

Question: My this compound sample is a persistent oil or gum and will not crystallize. What steps can I take to induce crystallization?

Answer: This is a common challenge, often caused by residual solvents or minor impurities. The goal is to remove these inhibitors and provide a proper environment for crystal nucleation.

Logical Relationship Diagram:

G oil_gum Persistent Oil/Gum high_vac Dry Under High Vacuum with Gentle Heat oil_gum->high_vac co_evap Co-evaporation with a Non-polar Solvent (e.g., Hexane) high_vac->co_evap scratching Scratch Inner Surface of Flask co_evap->scratching seeding Introduce a Seed Crystal co_evap->seeding solvent_system Attempt Recrystallization from a Different Solvent System co_evap->solvent_system chromatography Further Purification (e.g., Column Chromatography) co_evap->chromatography If still an oil crystals Crystalline Solid scratching->crystals seeding->crystals solvent_system->crystals chromatography->crystals

Caption: Strategies to induce crystallization from an oil or gum.

Detailed Methodologies:

  • Protocol 3: Co-evaporation This technique helps to azeotropically remove more stubborn residual solvents.

    • Dissolve the oily product in a low-boiling point solvent in which it is soluble (e.g., dichloromethane or diethyl ether).

    • Add a larger volume of a non-polar, low-boiling point solvent in which the product is less soluble (e.g., hexane or pentane).

    • Remove the solvents under reduced pressure using a rotary evaporator. The second solvent helps to "chase" out the initial solvent.

    • Repeat steps 1-3 two to three times.

    • Dry the resulting solid or oil under high vacuum.

  • Protocol 4: Column Chromatography If impurities are preventing crystallization, further purification by column chromatography may be necessary.[10]

    • Stationary Phase Selection: Choose an appropriate stationary phase. For alkaloids, alumina (B75360) (basic or neutral) or silica (B1680970) gel can be used.[1][11]

    • Mobile Phase (Eluent) Selection: Use a solvent system that provides good separation of your target compound from impurities. A common approach for alkaloids is a gradient of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol), sometimes with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to improve peak shape.[3][12]

    • Loading and Elution: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Elute with the chosen solvent system, collecting fractions.

    • Analysis: Analyze the collected fractions (e.g., by TLC or LC-MS) to identify those containing the pure this compound.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

By systematically applying these troubleshooting steps and protocols, researchers can effectively minimize solvent impurities and obtain high-purity crystalline this compound suitable for further research and development.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Piperidine Alkaloids Structurally Similar to (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of piperidine (B6355638) alkaloids structurally related to (+)-N-Methylallosedridine. Due to the limited publicly available data on the specific biological functions of this compound, this guide focuses on two structurally analogous piperidine alkaloids: (-)-Sedamine and Lobeline (B1674988). The information presented herein is based on existing experimental data and aims to provide a valuable resource for further research and drug discovery efforts.

Introduction to this compound and its Analogs

This compound is a piperidine alkaloid that has been isolated from Sedum sarmentosum. While its precise biological activities are not extensively documented in current literature, its structural similarity to other well-studied piperidine alkaloids, such as (-)-Sedamine and Lobeline, provides a basis for comparative analysis. These alkaloids share a core piperidine ring structure, which is a common motif in many biologically active compounds. Understanding the activities of these related compounds can offer insights into the potential therapeutic applications of this class of alkaloids.

Comparative Biological Activity

The biological activities of (-)-Sedamine and Lobeline have been investigated in various contexts, ranging from enzymatic inhibition and neurological effects to antimicrobial and cytotoxic properties. A summary of the available quantitative data is presented below.

Table 1: Comparative Cytotoxicity of Structurally Similar Alkaloids
AlkaloidCell LineIC50 (µM)Experimental AssayReference
(-)-Sedamine Data not available---
Lobeline HL-60 (Human promyelocytic leukemia)>100MTT Assay[1]
THP-1 (Human monocytic leukemia)>100MTT Assay[1]
MG63 (Human osteosarcoma)81.9 - 86.7 µg/mLMTT Assay[1]
L929 (Murine fibroblast)Lower than cancer cell linesMTT Assay[1]
hMSCs (Human mesenchymal stem cells)258.3 - 287.2 µg/mLMTT Assay[1]

Note: IC50 values for Lobeline against some cell lines were reported in µg/mL and have been presented as such. Further conversion to µM would require the specific molecular weight used in the cited study.

Table 2: Comparative Antimicrobial Activity of Structurally Similar Alkaloids
AlkaloidBacterial StrainMIC (µg/mL)Experimental AssayReference
(-)-Sedamine Data not available---
Lobeline Staphylococcus aureus>400Broth microdilution[2]
Pseudomonas aeruginosa>400Broth microdilution[2]
Salmonella typhi>400Broth microdilution[2]
Escherichia coli>400Broth microdilution[2]

Note: The available data suggests that Lobeline has weak antimicrobial activity against the tested strains.

Detailed Biological Activities and Mechanisms of Action

(-)-Sedamine

Information regarding the biological activity of (-)-Sedamine is limited. The most notable reported activity is its role as an inhibitor of pea seedlings amine oxidase. This inhibition is suggested to be competitive in nature. Studies have indicated that the stereochemistry of sedamine derivatives influences their inhibitory potency, with nor-derivatives being stronger inhibitors and allo-isomers being slightly weaker.

Lobeline

Lobeline has been the subject of extensive research, revealing a complex pharmacological profile. Its primary mechanisms of action involve the modulation of neurotransmitter systems.

  • Neurological Effects: Lobeline interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as both an agonist and antagonist depending on the receptor subtype and context.[3][4] It also inhibits the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters into synaptic vesicles.[3][[“]][6] This dual action on nAChRs and VMAT2 underlies its investigation as a potential therapeutic for substance abuse and certain neurological disorders.[3][[“]]

  • Cytotoxicity: Studies on the cytotoxic effects of Lobeline have shown varied results depending on the cell line. While it exhibits some cytotoxicity against osteosarcoma cells, it appears to be less potent against leukemia and non-tumor cell lines.[1]

  • Antimicrobial Activity: The antimicrobial properties of Lobeline appear to be limited, with high minimum inhibitory concentrations (MICs) against common bacterial strains.[2]

Signaling Pathways

The interaction of these alkaloids with cellular signaling pathways is crucial to understanding their biological effects.

Lobeline Signaling Interactions

Lobeline's interaction with VMAT2 and nAChRs initiates a cascade of downstream signaling events. Its inhibition of VMAT2 leads to a disruption of dopamine (B1211576) storage and release, a key mechanism in its effects on the central nervous system.[3][6] Its modulation of nAChRs influences ion channel activity and subsequent intracellular signaling.

Lobeline_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Lobeline Lobeline VMAT2 VMAT2 Lobeline->VMAT2 Inhibits nAChR nAChR Lobeline->nAChR Modulates Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Dopamine Uptake Dopamine Dopamine Dopamine_vesicle->Dopamine Release Downstream Downstream Signaling nAChR->Downstream Activates/Inhibits caption Figure 1: Simplified signaling pathway of Lobeline.

Figure 1: Simplified signaling pathway of Lobeline.

Note: Due to the lack of available data, a corresponding signaling pathway diagram for (-)-Sedamine cannot be provided at this time.

Experimental Protocols

The following are generalized protocols for the key experimental assays cited in this guide. For specific details, please refer to the original research articles.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test alkaloid at various concentrations A->B C Incubate for desired time B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Add solubilizing agent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H caption Figure 2: General workflow for an MTT cytotoxicity assay. MIC_Assay_Workflow A Prepare serial dilutions of test alkaloid B Inoculate with standardized bacterial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E caption Figure 3: General workflow for a broth microdilution MIC assay.

References

A Comparative Guide to the Validation of Analytical Methods for (+)-N-Methylallosedridine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of (+)-N-Methylallosedridine, a piperidine (B6355638) alkaloid, in complex plant extracts. The methodologies outlined are based on established and validated techniques for analogous alkaloidal compounds, ensuring a robust starting point for researchers. This document details experimental protocols, presents comparative performance data, and visualizes workflows to aid in the selection and implementation of a suitable analytical method.

Introduction to Analytical Challenges

This compound, like many plant-derived alkaloids, is often present in low concentrations within a complex matrix of other secondary metabolites. This necessitates the use of highly selective and sensitive analytical methods for accurate quantification. The validation of such methods is critical to ensure the reliability, consistency, and accuracy of the analytical data, which is a cornerstone of quality control, pharmacological research, and regulatory compliance.[1][2]

Comparison of Analytical Methods

The primary recommended method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[3][4] An alternative, particularly for volatile derivatives, is Gas Chromatography-Mass Spectrometry (GC-MS). A simpler, though less specific, spectrophotometric method is also presented for comparison.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-DAD/UVHPLC-MS/MSGC-MSUV-Vis Spectrophotometry (BCG Assay)
Specificity Moderate to HighVery HighHighLow
Sensitivity (LOD) ng rangepg to fg rangepg to ng rangeµg range
Linearity (r²) > 0.999> 0.999> 0.998> 0.995
Accuracy (% Recovery) 95-105%98-102%90-110%85-115%
Precision (%RSD) < 2%< 1.5%< 5%< 10%
Typical Run Time 10-30 min5-20 min15-40 min5 min (excluding extraction)
Cost ModerateHighHighLow
Throughput HighHighModerateHigh

Experimental Protocols

Sample Preparation and Extraction

Efficient extraction is crucial for the accurate quantification of this compound.[1] An acid-base extraction followed by Solid-Phase Extraction (SPE) for cleanup is a highly effective approach.

Protocol:

  • Maceration: 1 g of dried, powdered plant material is macerated with 20 mL of 70% ethanol (B145695) containing 1% HCl.

  • Ultrasonic or Microwave-Assisted Extraction: The mixture is subjected to ultrasonic or microwave-assisted extraction to enhance recovery.[1]

  • Filtration and Basification: The extract is filtered, and the solvent is evaporated under reduced pressure. The residue is redissolved in 10 mL of 5% HCl and then basified to pH 9-10 with ammonium (B1175870) hydroxide.

  • Liquid-Liquid Extraction: The basified solution is extracted three times with 20 mL of dichloromethane (B109758) or chloroform (B151607).

  • Drying and Reconstitution: The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to dryness. The residue is reconstituted in a suitable solvent for analysis (e.g., methanol (B129727) for HPLC).

  • Solid-Phase Extraction (SPE) Cleanup: For cleaner samples, the reconstituted extract is passed through a C18 SPE cartridge.[1]

HPLC-DAD/UV Method

This is a standard and robust method for quantitative analysis.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and DAD or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm.

HPLC-MS/MS Method

For higher sensitivity and specificity, coupling HPLC with tandem mass spectrometry is the gold standard.[3]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC-DAD method, but often with a shorter run time due to the use of a UHPLC column.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard.

GC-MS Method

Suitable for volatile alkaloids or those that can be derivatized to increase volatility.

Instrumentation:

  • Gas chromatograph with a mass selective detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

UV-Vis Spectrophotometric Method (Bromocresol Green Assay)

A simple and rapid method for the estimation of total alkaloids.[5]

Protocol:

  • An aliquot of the acid extract is reacted with bromocresol green (BCG) solution at pH 4.7.

  • A yellow complex is formed, which is extracted with chloroform.[5]

  • The absorbance of the chloroform layer is measured at the appropriate wavelength (to be determined with a standard).

  • Quantification is done using a calibration curve prepared with a suitable alkaloid standard like atropine.[5]

Method Validation Parameters

Any analytical method must be validated to ensure its suitability. The key validation parameters according to ICH guidelines are summarized below.[2][6]

Table 2: Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of other components.No interference at the retention time of the analyte. Peak purity should be confirmed.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the expected concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.[7]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) with RSD < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, column temperature, etc.

Visualizing the Workflow

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_validation Method Validation plant_material Plant Material (Powdered) maceration Acidified Ethanol Maceration plant_material->maceration extraction Ultrasonic/Microwave Assisted Extraction maceration->extraction filtration Filtration & Evaporation extraction->filtration acid_wash Redissolve in Acid filtration->acid_wash basification Basification (pH 9-10) acid_wash->basification uv_vis UV-Vis (BCG Assay) acid_wash->uv_vis Screening lle Liquid-Liquid Extraction (Dichloromethane) basification->lle drying Drying & Reconstitution lle->drying spe SPE Cleanup (C18) drying->spe hplc_dad HPLC-DAD/UV spe->hplc_dad Primary hplc_ms HPLC-MS/MS spe->hplc_ms High Sensitivity gc_ms GC-MS spe->gc_ms Alternative validation Validation Parameters (Linearity, Accuracy, Precision, etc.) hplc_dad->validation hplc_ms->validation gc_ms->validation uv_vis->validation validation_pathway cluster_params Core Validation Parameters start Analytical Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

References

Unveiling the Molecular Architecture: A Comparative Guide to the Cross-Verification of (+)-N-Methylallosedridine's Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative overview of key analytical techniques for the structural cross-verification of the piperidine (B6355638) alkaloid, (+)-N-Methylallosedridine. By leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiroptical Methods, a comprehensive and robust structural elucidation can be achieved.

Comparative Analysis of Analytical Techniques

The structural elucidation of a chiral molecule like this compound requires a multi-faceted approach. Each analytical technique provides unique pieces of the structural puzzle, and their combined application leads to a confident assignment of connectivity, stereochemistry, and conformation.

Table 1: Comparison of Analytical Techniques for Structural Elucidation
TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed connectivity (¹H-¹H, ¹H-¹³C correlations), relative stereochemistry (NOE), and solution-state conformation.mg scale, soluble in deuterated solventsLow to MediumProvides the most comprehensive structural information in solution.Can be complex to interpret for complex molecules; may not provide absolute configuration directly.
Mass Spectrometry Molecular weight, elemental composition (HRMS), and fragmentation patterns for substructural information.µg to ng scale, ionizableHighHigh sensitivity and speed; provides crucial information on molecular formula.Does not typically provide stereochemical information; fragmentation can be complex.
X-ray Crystallography Unambiguous determination of the three-dimensional structure, including absolute configuration.High-quality single crystal (µm to mm)LowThe "gold standard" for absolute structure determination.Crystal growth can be a significant bottleneck; the solid-state structure may differ from the solution conformation.
Chiroptical Methods Information on the absolute configuration and conformation in solution.µg to mg scale, soluble, chromophore desirableMediumHighly sensitive to stereochemistry.Requires a chromophore for strong signals (ECD); interpretation often relies on computational modeling.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A suite of 1D and 2D NMR experiments are employed to piece together the carbon skeleton and the relative arrangement of protons.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts, and scalar couplings (J-couplings).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (often with proton decoupling) to determine the number of unique carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems (i.e., which protons are coupled to each other).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning relative stereochemistry.

Expected ¹H and ¹³C NMR Data (Representative for an N-Methyl Piperidine Alcohol):

Note: The following data is hypothetical and based on typical chemical shifts for similar structures. Actual values for this compound will need to be determined experimentally.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
N-CH₃~2.3~42.0
H-2~2.8~65.0
H-31.4 - 1.8~26.0
H-41.2 - 1.6~24.0
H-51.4 - 1.8~26.0
H-6~2.2 (eq), ~2.9 (ax)~55.0
CH(OH)~3.8~70.0
CH₃ (on side chain)~1.2~20.0
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule, which are fundamental to its characterization. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental formula.

Experimental Protocol (General):

  • Sample Introduction: Introduce the sample (typically dissolved in a suitable solvent like methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).

    • HRMS: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain a highly accurate mass measurement, allowing for the determination of the elemental formula.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the molecule's substructures.

Expected Mass Spectrometry Data:

ParameterExpected Value for C₉H₁₉NO
Molecular Formula C₉H₁₉NO
Monoisotopic Mass 157.1467 u
[M+H]⁺ (ESI-MS) m/z 158.1540
Key Fragment Ions (MS/MS) Loss of H₂O (m/z 140), loss of the side chain, and cleavage of the piperidine ring.
X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal.

Experimental Protocol (General):

  • Crystallization: Grow a high-quality single crystal of this compound from a suitable solvent or solvent system. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to fit the experimental data.

Expected Crystallographic Data (Representative for a Piperidine Derivative):

ParameterRepresentative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.5 Å, b = 10.2 Å, c = 15.8 Å
Flack Parameter Close to 0, confirming the absolute configuration
Chiroptical Methods

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemistry of a molecule and are crucial for determining its absolute configuration in solution.

Experimental Protocol (General):

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable transparent solvent.

  • CD Spectroscopy: Record the CD spectrum, which measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting Cotton effects (positive or negative peaks) are characteristic of the molecule's stereochemistry.

  • Computational Modeling: To assign the absolute configuration, the experimental CD spectrum is typically compared to the predicted spectrum calculated for a specific enantiomer using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT).

Expected Chiroptical Data: A positive or negative Cotton effect in a specific region of the CD spectrum would be characteristic of the (+)-enantiomer. The exact wavelength and sign of the Cotton effect would need to be determined experimentally and compared with computational predictions.

Visualization of the Cross-Verification Workflow

The following diagrams illustrate the logical flow of the cross-verification process, highlighting the interplay between the different analytical techniques.

CrossVerificationWorkflow cluster_synthesis Sample Preparation cluster_primary Primary Structural Analysis cluster_secondary Stereochemical & 3D Structural Analysis cluster_confirmation Final Structure Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Provides connectivity & relative stereochemistry MS Mass Spectrometry (HRMS & MS/MS) Synthesis->MS Provides molecular formula & fragmentation Xray X-ray Crystallography Synthesis->Xray Requires single crystal Chiroptical Chiroptical Methods (CD/ORD) Synthesis->Chiroptical Requires pure enantiomer ConfirmedStructure Confirmed Structure of This compound NMR->ConfirmedStructure MS->ConfirmedStructure Xray->ConfirmedStructure Definitive 3D structure & absolute configuration Chiroptical->ConfirmedStructure Confirms absolute configuration in solution

Caption: Workflow for the cross-verification of this compound's structure.

LogicalRelationships cluster_info Information Derived cluster_tech Analytical Techniques Connectivity Connectivity (2D Structure) RelativeStereo Relative Stereochemistry Connectivity->RelativeStereo MolecularFormula Molecular Formula AbsoluteStereo Absolute Stereochemistry RelativeStereo->AbsoluteStereo ThreeDStructure 3D Structure (Solid State) AbsoluteStereo->ThreeDStructure NMR NMR (COSY, HSQC, HMBC, NOESY) NMR->Connectivity NMR->RelativeStereo MS MS (HRMS) MS->MolecularFormula Xray X-ray Crystallography Xray->AbsoluteStereo Xray->ThreeDStructure Chiroptical Chiroptical (CD/ORD) Chiroptical->AbsoluteStereo

Caption: Logical relationships between analytical techniques and structural information.

Conclusion

The structural elucidation of a chiral natural product like this compound is a comprehensive process that relies on the synergistic use of multiple analytical techniques. While NMR and Mass Spectrometry are fundamental for determining the molecular formula and connectivity, X-ray Crystallography and Chiroptical Methods are indispensable for the unambiguous assignment of the absolute configuration. By cross-verifying the data obtained from each of these powerful techniques, researchers can have the utmost confidence in the determined structure, which is a critical prerequisite for any further investigation into its biological activity and potential therapeutic applications.

Comparative study of the cytotoxic effects of (+)-N-Methylallosedridine and sedridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine (B6355638) alkaloids are a large and diverse class of natural products characterized by a piperidine ring structure. Many of these compounds, isolated from various plant species, have been shown to possess a wide range of biological activities, including cytotoxic effects against cancer cell lines.[1] Understanding the comparative cytotoxicity and underlying molecular mechanisms of these compounds is crucial for the development of novel therapeutic agents. This guide provides an overview of the cytotoxic effects of piperine (B192125) as a representative piperidine alkaloid, details common experimental protocols for assessing cytotoxicity, and visualizes a key signaling pathway involved in its mode of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for piperine against various human cancer cell lines and non-cancerous cell lines, as determined by in vitro studies.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
PiperineOVCAR-3Ovarian Cancer28
PiperineHepG2Hepatocellular Carcinoma97[2]
PiperineHep3BHepatocellular Carcinoma58[2]
PiperineHCT-8Colon Cancer66.0[3]
PiperineB16Mouse Melanoma69.9[3]
PiperineA549Lung Cancer94.28
PiperineSV40Normal Astrocytes200[4]
PiperineAML12Non-cancerous Hepatocytes184[2]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and thereby inferring cytotoxicity.[5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble formazan (B1609692), which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: A stock solution of the test compound (e.g., piperine) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells should contain the vehicle (e.g., DMSO) at the same concentration used for the test compounds.[6]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, is added to each well to dissolve the formazan crystals.[7][8] The plate is then gently shaken for about 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[6]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing cytotoxicity and a proposed signaling pathway for piperine-induced apoptosis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HepG2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compound (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Reading (Microplate Reader) mtt_assay->absorbance viability_calc Viability Calculation absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Piperine Piperine PI3K PI3K Piperine->PI3K inhibits p53 p53 Piperine->p53 activates Akt Akt PI3K->Akt inhibits Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for piperine-induced apoptosis.

Discussion of Signaling Pathways

Studies on piperine suggest that its cytotoxic effects are mediated through the induction of apoptosis via multiple signaling pathways. One of the key mechanisms involves the p53-dependent mitochondrial pathway.[9] Piperine has been shown to upregulate the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which subsequently activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.

Furthermore, piperine has been observed to inhibit the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.[4] By blocking this pathway, piperine can further promote apoptosis in cancer cells. Another signaling cascade implicated in piperine's activity is the c-Jun N-terminal kinase (JNK) pathway, where piperine-induced cellular stress leads to JNK activation and subsequent apoptosis.[2]

Conclusion

While specific data for (+)-N-Methylallosedridine and sedridine (B1197322) are lacking, the study of related piperidine alkaloids like piperine provides a valuable blueprint for future research. The experimental protocols and known signaling pathways detailed in this guide offer a solid foundation for the systematic evaluation of the cytotoxic potential of these and other novel piperidine derivatives. Further investigation is warranted to determine the specific cytotoxic profiles and mechanisms of action for this compound and sedridine to fully assess their therapeutic potential.

References

In Vivo Validation of Novel Piperidine Alkaloids: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo validation of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comparative overview of standard methodologies for assessing the pharmacological effects of novel piperidine (B6355638) alkaloids, such as (+)-N-Methylallosedridine. Due to a lack of publicly available in vivo data for this compound, this guide will focus on established experimental protocols and comparative alternatives for evaluating the in vivo pharmacology of new chemical entities within this class.

Introduction to Piperidine Alkaloids

Piperidine alkaloids are a large and diverse class of natural products that exhibit a wide range of biological activities.[1][2][3] These activities include anti-inflammatory, analgesic, neuroprotective, and anticancer effects.[3][4][5][6] The validation of these effects in living organisms is essential to determine the therapeutic potential and safety profile of new derivatives like this compound.

Comparative In Vivo Models for Pharmacological Assessment

The selection of an appropriate in vivo model is contingent on the predicted pharmacological effect of the test compound. Based on the known activities of piperidine alkaloids, several well-established animal models can be employed.

Table 1: Comparative Overview of In Vivo Models for Key Pharmacological Effects
Pharmacological EffectPrimary In Vivo ModelAlternative ModelsKey Parameters Measured
Anti-inflammatory Carrageenan-induced Paw Edema in RodentsAdjuvant-induced Arthritis, Lipopolysaccharide (LPS)-induced Systemic InflammationPaw volume, pro-inflammatory cytokine levels (TNF-α, IL-6), myeloperoxidase (MPO) activity, histological analysis
Analgesic (Nociceptive) Hot Plate Test, Tail-Flick TestFormalin Test, Acetic Acid-induced WrithingLatency to response, number of writhes, flinching/licking time
Neuroprotective Middle Cerebral Artery Occlusion (MCAO) for Stroke6-Hydroxydopamine (6-OHDA) Model for Parkinson's Disease, Amyloid-beta Infusion for Alzheimer's DiseaseInfarct volume, neurological deficit scores, behavioral tests (e.g., Morris water maze), immunohistochemistry for neuronal markers
Anticancer Xenograft Tumor Models in Immunocompromised MiceSyngeneic Tumor Models, Carcinogen-induced Tumor ModelsTumor volume and weight, survival rate, metastasis assessment, biomarker analysis
General Toxicity Acute and Sub-chronic Toxicity Studies (OECD Guidelines)N/AMortality, clinical signs, body weight changes, hematology, clinical chemistry, histopathology of major organs

Detailed Experimental Protocols

Below are detailed methodologies for key experiments relevant to the potential pharmacological profile of a novel piperidine alkaloid.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

Objective: To assess the acute anti-inflammatory activity of a test compound.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (180-220g).

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound Groups (various doses)

  • Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hot Plate Test (Analgesic)

Objective: To evaluate the central analgesic activity of a test compound.

Protocol:

  • Animal Model: Male Swiss albino mice (20-25g).

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimatization: Mice are habituated to the testing room for at least one hour before the experiment.

  • Grouping and Administration: Similar to the paw edema model.

  • Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Testing Time Points: Measurements are taken at baseline (before drug administration) and at various time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency time is calculated and compared between groups.

Middle Cerebral Artery Occlusion (MCAO) Model (Neuroprotective)

Objective: To assess the neuroprotective effect of a compound in a model of ischemic stroke.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Surgical Procedure:

    • Anesthesia is induced (e.g., isoflurane).

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

    • After a period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • Administration: The test compound can be administered before, during, or after the ischemic insult.

  • Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO.

  • Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: Infarct volume and neurological scores are compared between treatment and control groups.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz can help to visualize the logical flow of experiments and hypothesized signaling pathways.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Pharmacology cluster_2 Preclinical Development Target Identification Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization Acute Toxicity Acute Toxicity Lead Optimization->Acute Toxicity Pharmacokinetic Studies Pharmacokinetic Studies Acute Toxicity->Pharmacokinetic Studies Efficacy Models Efficacy Models Pharmacokinetic Studies->Efficacy Models Chronic Toxicity Chronic Toxicity Efficacy Models->Chronic Toxicity IND-Enabling Studies IND-Enabling Studies Chronic Toxicity->IND-Enabling Studies Signaling_Pathway Compound This compound Receptor Target Receptor (e.g., GPCR, Ion Channel) Compound->Receptor Binds to Downstream_Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Downstream_Effector Activates/Inhibits Second_Messenger Second Messenger (e.g., cAMP) Downstream_Effector->Second_Messenger Modulates Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Pharmacological_Effect Pharmacological Effect (e.g., Anti-inflammatory) Gene_Expression->Pharmacological_Effect

References

Head-to-head comparison of different synthesis routes for (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of bioactive alkaloids is a critical endeavor. (+)-N-Methylallosedridine, a piperidine (B6355638) alkaloid, presents a synthetic challenge due to its stereocenters. This guide provides a head-to-head comparison of two distinct synthetic strategies for obtaining this target molecule, offering insights into their respective efficiencies and methodologies.

Introduction to this compound

This compound is a member of the sedum alkaloid family, which has been investigated for various pharmacological activities. Alkaloids isolated from the genus Sedum have demonstrated antiproliferative effects on murine and human hepatoma cell lines, suggesting potential applications in oncology.[1] The precise biological role of this compound is an area of ongoing research, making its efficient synthesis a topic of significant interest for further pharmacological evaluation.

Comparative Analysis of Synthesis Routes

This guide evaluates two distinct enantioselective synthetic routes to this compound.

  • Synthesis Route A: A linear synthesis employing asymmetric catalysis to establish key stereocenters, as reported by Yadav et al.

  • Synthesis Route B: A convergent approach utilizing a chiral auxiliary and ring-closing metathesis, adapted from the synthesis of related sedamine alkaloids.

The following sections provide a detailed breakdown of each route, including quantitative data, experimental protocols, and workflow visualizations.

Synthesis Route A: Asymmetric Catalysis Approach

This synthetic strategy relies on a sequence of highly selective catalytic reactions to build the chiral piperidine core. The key transformations include a Maruoka-Keck allylation, a Wacker oxidation, and a Corey-Bakshi-Shibata (CBS) reduction.

Quantitative Data for Synthesis Route A
StepTransformationStarting MaterialProductReagentsYield (%)
1Maruoka-Keck AllylationProtected AldehydeHomoallylic Alcohol(S)-BINOL, Ti(O-iPr)₄, Allyltributyltin90
2Piperidine FormationHomoallylic AlcoholN-Cbz-piperidineDPPA, PPh₃, DIAD; NaH, BnBr; 9-BBN, H₂O₂, NaOH~70 (multi-step)
3Wacker OxidationN-Cbz-piperidineMethyl KetonePdCl₂, CuCl, O₂85
4CBS ReductionMethyl KetoneSecondary Alcohol(R)-CBS reagent, BH₃·SMe₂83
5N-MethylationSecondary AlcoholThis compoundLiAlH₄94
Overall Protected Aldehyde This compound ~44
Experimental Protocols for Key Steps in Route A

Step 1: Maruoka-Keck Allylation

To a solution of the starting aldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -20 °C under an argon atmosphere is added a solution of the chiral titanium catalyst, prepared in situ from (S)-BINOL (0.1 mmol) and Ti(O-iPr)₄ (0.1 mmol). Allyltributyltin (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at -20 °C for 24 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the homoallylic alcohol.

Step 3: Wacker Oxidation

A mixture of PdCl₂ (0.05 mmol) and CuCl (0.1 mmol) in a 7:1 solution of DMF and water (8 mL) is stirred under an oxygen atmosphere (balloon) for 30 minutes. A solution of the N-Cbz-protected piperidine derivative (1.0 mmol) in DMF (2 mL) is then added, and the reaction mixture is stirred at room temperature for 24 hours. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the corresponding methyl ketone.

Step 4: Corey-Bakshi-Shibata (CBS) Reduction

To a solution of (R)-CBS reagent (0.2 mmol) in anhydrous THF (5 mL) at 0 °C is added BH₃·SMe₂ (1.0 M in THF, 1.2 mmol) dropwise. After stirring for 15 minutes, a solution of the methyl ketone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise at -78 °C. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude alcohol is purified by flash chromatography.

Step 5: N-Methylation

To a solution of the N-Cbz protected alcohol (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added LiAlH₄ (2.0 mmol) portionwise. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by chromatography.

Diagram of Synthesis Route A

Synthesis_Route_A A Protected Aldehyde B Homoallylic Alcohol A->B Maruoka-Keck Allylation (90%) C N-Cbz-piperidine B->C Piperidine Formation (~70%) D Methyl Ketone C->D Wacker Oxidation (85%) E Secondary Alcohol D->E CBS Reduction (83%) F This compound E->F N-Methylation (94%)

Caption: Synthesis Route A Workflow.

Synthesis Route B: Chiral Auxiliary and Metathesis Approach

This strategy employs a chiral auxiliary to direct the stereoselective formation of a key intermediate, followed by ring-closing metathesis to construct the piperidine ring. This approach offers a convergent pathway to the core structure.

Quantitative Data for Synthesis Route B (Estimated)
StepTransformationStarting MaterialProductReagentsYield (%) (Estimated)
1Hydrazone FormationAldehydeSAMP Hydrazone(S)-1-amino-2-(methoxymethyl)pyrrolidine95
2Nucleophilic AdditionSAMP HydrazoneAlkylated HydrazoneOrganometallic reagent85
3OzonolysisAlkylated HydrazoneAldehydeO₃, then Me₂S80
4Ring-Closing MetathesisDieneTetrahydropyridineGrubbs Catalyst90
5Hydrogenation & DeprotectionTetrahydropyridinePiperidine AlcoholH₂, Pd/C95
6N-MethylationPiperidine AlcoholThis compoundHCHO, HCOOH (Eschweiler-Clarke)90
Overall Aldehyde This compound ~52
Experimental Protocols for Key Steps in Route B

Step 1 & 2: SAMP Hydrazone Formation and Nucleophilic Addition

To a solution of the aldehyde (1.0 mmol) in anhydrous diethyl ether (10 mL) is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 mmol). The mixture is stirred at room temperature for 2 hours, after which the solvent is removed under reduced pressure to yield the crude SAMP hydrazone. The hydrazone is then dissolved in anhydrous THF (10 mL) and cooled to -78 °C. A solution of the appropriate organometallic reagent (e.g., a Grignard or organolithium reagent, 1.2 mmol) in THF is added dropwise. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The product is purified by column chromatography.

Step 4: Ring-Closing Metathesis (RCM)

The diene substrate (1.0 mmol) is dissolved in degassed anhydrous dichloromethane (100 mL, to achieve high dilution). A solution of Grubbs second-generation catalyst (0.05 mmol) in dichloromethane (10 mL) is added, and the mixture is refluxed under an argon atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the cyclic product.

Step 6: N-Methylation (Eschweiler-Clarke Reaction)

To a solution of the secondary amine (1.0 mmol) in formic acid (5 mL) is added aqueous formaldehyde (B43269) (37 wt. %, 3.0 mmol). The mixture is heated at 100 °C for 6 hours. After cooling, the reaction mixture is made basic with 2 M NaOH and extracted with diethyl ether. The combined organic extracts are dried over anhydrous K₂CO₃, filtered, and concentrated to give the N-methylated product.

Diagram of Synthesis Route B

Synthesis_Route_B A Aldehyde B SAMP Hydrazone A->B Hydrazone Formation (~95%) C Alkylated Hydrazone B->C Nucleophilic Addition (~85%) D Diene Intermediate C->D Ozonolysis & Further Steps (~80%) E Tetrahydropyridine D->E RCM (~90%) F Piperidine Alcohol E->F Hydrogenation (~95%) G This compound F->G N-Methylation (~90%)

Caption: Synthesis Route B Workflow.

Biological Activity Context

The synthesis of piperidine alkaloids like this compound is spurred by their potential biological activities. Research on crude alkaloid fractions from Sedum sarmentosum, a plant known to contain related alkaloids, has shown dose-dependent inhibition of cell proliferation in hepatoma cell lines. This activity is associated with an increase in the number of cells in the G1 phase of the cell cycle.

Biological_Activity SA Sedum Alkaloids (e.g., this compound) Prolif Cell Proliferation SA->Prolif Inhibits G1 G1 Phase Arrest SA->G1 Induces HCC Hepatoma Cell Lines (e.g., HepG2) Prolif->HCC Leads to growth of G1->Prolif Prevents

Caption: Postulated Biological Action.

Head-to-Head Conclusion

Both Synthesis Route A and the proposed Synthesis Route B offer viable pathways to this compound.

  • Synthesis Route A is a well-documented, linear approach that relies on powerful, modern asymmetric catalytic methods. Its success is highly dependent on the efficiency of each catalytic step. The overall yield is good for a multi-step synthesis of a chiral molecule.

  • Synthesis Route B provides a more convergent strategy, which can be advantageous in terms of overall efficiency and the ability to generate analogs by varying the nucleophile in the addition step. The use of a recoverable chiral auxiliary (SAMP) is also a practical consideration. The estimated overall yield appears slightly higher than that of Route A.

The choice between these routes will depend on the specific resources and expertise available in a given laboratory. Route A may be preferred for its reliance on well-established catalytic reactions, while Route B offers greater flexibility and potentially higher overall throughput. Both routes provide a solid foundation for the synthesis of this compound and its analogs for further investigation in drug discovery and development.

References

A Comparative Purity Assessment of Synthetic vs. Natural (+)-N-Methylallosedridine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the purity profiles of synthetic and naturally derived (+)-N-Methylallosedridine, complete with supporting experimental methodologies.

This compound, a piperidine (B6355638) alkaloid, has garnered interest in the scientific community for its potential biological activities. As with many bioactive compounds, it can be obtained through chemical synthesis or extraction from natural sources, primarily the plant Sedum sarmentosum. The purity of the final compound is a critical factor for research and development, as impurities can significantly impact experimental outcomes and safety profiles. This guide provides a comparative assessment of the purity of this compound from both synthetic and natural origins, supported by detailed experimental protocols for its analysis.

Data Presentation: Purity and Impurity Profile Comparison

The purity and impurity profiles of synthetic and natural this compound can differ significantly due to their distinct origins and processing methods. Below is a summary of expected quantitative data based on typical analytical validation.

ParameterSynthetic this compoundNatural this compound
Purity (by HPLC) Typically ≥98%Highly variable, typically 85-95% after initial extraction and purification
Source Chemical synthesis (e.g., reductive amination)Sedum sarmentosum
Potential Major Impurities - Unreacted starting materials- Over-methylated analogs- Diastereomers- Residual catalysts or reagents- Other alkaloids from Sedum sarmentosum- Flavonoids (e.g., quercetin, kaempferol)[1][2]- Megastigmanes[3][4]- Sterols and Triterpenoids[5]- Pigments (e.g., chlorophyll)
Enantiomeric Purity High (enantioselective synthesis)Expected to be high (biosynthetically controlled)
Lot-to-Lot Consistency Generally highCan vary depending on plant source, harvest time, and extraction process

Experimental Protocols

Accurate assessment of the purity of this compound requires robust analytical methodologies. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify impurities using a UV detector.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) buffer (20 mM, pH adjusted to 9.0 with ammonium hydroxide)

  • This compound reference standard

  • Sample of synthetic this compound

  • Sample of natural this compound extract

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) 20 mM ammonium acetate buffer and acetonitrile.[6] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation:

    • Synthetic Sample: Dissolve the synthetic product in the mobile phase to a final concentration of 1 mg/mL.

    • Natural Extract: Dissolve the purified natural extract in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 40 °C[6]

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 220 nm

    • Run Time: 20 minutes

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by the area percentage method, comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify volatile and semi-volatile impurities in both synthetic and natural samples.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[7]

  • Autosampler

Reagents:

  • Methanol (B129727) (GC grade)

  • Sample of synthetic this compound

  • Sample of natural this compound extract

Procedure:

  • Sample Preparation: Dissolve each sample in methanol to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[7]

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.[8]

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

    • Mass Range: m/z 40-550

  • Analysis: Inject the prepared samples. Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and known fragmentation patterns of related alkaloids and plant metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound and identify major structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD)

  • Sample of synthetic this compound

  • Sample of natural this compound

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of each sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • NMR Experiments:

    • Acquire ¹H NMR spectrum to identify proton signals and their integrations.

    • Acquire ¹³C NMR spectrum to identify carbon signals.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for detailed structural elucidation of the main component and any significant impurities.

  • Analysis: Compare the obtained spectra with literature data for this compound to confirm its identity.[9] Analyze signals that do not correspond to the main compound to characterize structural impurities.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G Synthetic Sample Synthetic Sample HPLC HPLC-UV Synthetic Sample->HPLC GCMS GC-MS Synthetic Sample->GCMS NMR NMR Synthetic Sample->NMR Natural Extract Natural Extract Natural Extract->HPLC Natural Extract->GCMS Natural Extract->NMR Purity Purity (%) HPLC->Purity Impurity_Profile Impurity Profile GCMS->Impurity_Profile Structure_Verification Structural Verification NMR->Structure_Verification

Caption: Workflow for the purity assessment of this compound.

Hypothetical Signaling Pathway Modulation by Piperidine Alkaloids

Given that many piperidine alkaloids interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), the following diagram illustrates a plausible signaling cascade that could be modulated by this compound.[10][11]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response nAChR Nicotinic Acetylcholine Receptor (nAChR) PI3K PI3K nAChR->PI3K Activates MAPK MAPK nAChR->MAPK Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK MAPK->ERK Proliferation Cell Proliferation ERK->Proliferation Alkaloid This compound Alkaloid->nAChR Binds to

References

A Comparative Guide to Inter-Laboratory Validation of (+)-N-Methylallosedridine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-N-Methylallosedridine is a piperidine (B6355638) alkaloid of interest for its potential pharmacological activities. As research into this compound progresses, the establishment of robust, reliable, and reproducible analytical methods for its quantification becomes crucial for ensuring data integrity across different research groups and laboratories. Inter-laboratory validation is the ultimate test of a method's reproducibility and is essential for standardizing analyses in multi-site studies, quality control, and regulatory submissions.

This guide presents a proposed framework for the inter-laboratory validation of this compound quantification, focusing on a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection, a common and accessible technique for the analysis of such alkaloids. Due to the current lack of publicly available inter-laboratory validation data specifically for this compound, this document provides a representative comparison based on established validation principles and expected performance characteristics derived from similar analytical studies.

Comparative Analysis of Analytical Performance: A Hypothetical Inter-Laboratory Study

The following table summarizes the anticipated performance of an HPLC-UV method for the quantification of this compound across three hypothetical laboratories. These acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.[1]

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Linearity (R²) 0.99920.99890.9995≥ 0.998
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.04 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mL0.18 µg/mL0.12 µg/mLS/N Ratio ≥ 10[2]
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%98.8 - 101.5%95.0 - 105.0%
Precision (RSD%)
- Repeatability 1.2%1.5%1.1%≤ 2%
- Intermediate Precision 1.8%2.1%1.6%≤ 3%
- Reproducibility 2.5%2.8%2.3%≤ 5%

Detailed Experimental Protocols

This section outlines a representative experimental protocol for the quantitative analysis of this compound that can be utilized as a standardized method for an inter-laboratory validation study.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724) (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to 200% of the expected sample concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.

  • Sample Extraction (from a hypothetical matrix, e.g., plant material):

    • Homogenize 1 g of the sample with 10 mL of methanol.

    • Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Validation Procedures
  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.[2]

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.[2]

  • Accuracy: Analyze the QC samples and calculate the percent recovery.[1]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicates of the medium concentration QC sample on the same day.

    • Intermediate Precision (Inter-assay): Analyze the QC samples on three different days.

    • Reproducibility (Inter-laboratory): Each participating laboratory will analyze the same set of blind samples.[3]

Visualizing the Workflow and Validation Process

To further clarify the proposed methodologies, the following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory validation process.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification P1 Weigh Reference Standard P2 Prepare Stock & Calibration Standards P1->P2 A2 Inject Samples & Standards P2->A2 P3 Homogenize & Extract Sample P4 Filter Extracts & Standards P3->P4 P4->A2 A1 Set Chromatographic Conditions A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Analyte Concentration D2->D3 D2->D3

Caption: Experimental workflow for this compound quantification.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Independent Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting S1 Develop Standardized Analytical Protocol S2 Define Acceptance Criteria S1->S2 S3 Prepare & Distribute Homogenized Samples S2->S3 L1 Lab A: Method Validation & Sample Analysis S3->L1 L2 Lab B: Method Validation & Sample Analysis S3->L2 L3 Lab C: Method Validation & Sample Analysis S3->L3 E1 Collect & Tabulate Results from All Labs L1->E1 L2->E1 L3->E1 E2 Statistical Analysis (e.g., ANOVA) E1->E2 E3 Assess Reproducibility & Overall Method Performance E2->E3 E4 Generate Final Validation Report E3->E4

Caption: Logical flow of an inter-laboratory validation study.

References

A Comparative Analysis Framework for the Dose-Response Profile of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-N-Methylallosedridine is a piperidine (B6355638) alkaloid whose pharmacological properties are not extensively documented in publicly available literature. Understanding the dose-response relationship of this compound is a critical first step in evaluating its potential therapeutic effects and toxicity profile. This guide provides a framework for the statistical analysis of dose-response curves for this compound, presenting a hypothetical comparison with a standard alternative, "Compound X," to illustrate the required data presentation, experimental protocols, and analytical workflows for researchers, scientists, and drug development professionals.

Data Presentation: A Template for Comparison

To facilitate a direct and clear comparison of the biological activity of this compound and a relevant alternative, quantitative data should be summarized in a structured table. This table would typically include key parameters derived from dose-response curves, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), the Hill slope, and the maximum efficacy.

Table 1: Hypothetical Dose-Response Parameters for this compound and Compound X

ParameterThis compoundCompound X (Alternative)
EC50 / IC50 (µM) [Insert Value][Insert Value]
Hill Slope [Insert Value][Insert Value]
Maximum Efficacy (%) [Insert Value][Insert Value]
Assay Type [e.g., Cell Viability][e.g., Cell Viability]
Cell Line/Target [e.g., SH-SY5Y][e.g., SH-SY5Y]

Experimental Protocols

A standardized experimental protocol is essential for generating reproducible and comparable dose-response data. The following is a generalized protocol for a cell-based assay.

Protocol: In Vitro Dose-Response Assay

  • Cell Culture: Culture the selected cell line (e.g., a human neuroblastoma cell line for neurological compounds) under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound and the alternative compound in the appropriate vehicle (e.g., DMSO). A typical dose range might span several orders of magnitude (e.g., from 0.01 µM to 100 µM).

  • Treatment: Treat the cells with the different concentrations of the compounds. Include vehicle-only controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Response Measurement: Measure the biological response using a suitable assay. For example, a cell viability assay (like MTT or CellTiter-Glo) or a functional assay measuring a specific cellular event.

  • Data Analysis: Plot the response as a function of the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50/IC50 and Hill slope.[1][2]

Visualizing Key Processes

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, leading to a cellular response.

cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activates Compound This compound Compound->Receptor Binds Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Hypothetical signaling pathway for this compound.

Experimental Workflow

The diagram below outlines the typical workflow for conducting a dose-response experiment.

Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Prep Compound Dilution Series Cell_Culture->Compound_Prep Treatment Cell Treatment Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay Response Measurement Incubation->Assay Data_Analysis Data Analysis & Curve Fitting Assay->Data_Analysis End End Data_Analysis->End

Workflow for a typical dose-response experiment.

Logical Comparison Framework

This diagram illustrates the logical process for comparing the dose-response profiles of this compound and an alternative compound.

cluster_A This compound cluster_B Compound X (Alternative) Data_A Generate Dose-Response Data Curve_A Fit Sigmoidal Curve Data_A->Curve_A Params_A Extract Parameters (EC50, Slope) Curve_A->Params_A Comparison Statistical Comparison of Parameters Params_A->Comparison Data_B Generate Dose-Response Data Curve_B Fit Sigmoidal Curve Data_B->Curve_B Params_B Extract Parameters (EC50, Slope) Curve_B->Params_B Params_B->Comparison Conclusion Conclusion on Relative Potency & Efficacy Comparison->Conclusion

Logical framework for comparative analysis.

References

Safety Operating Guide

Proper Disposal of (+)-N-Methylallosedridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of piperidine (B6355638) alkaloids like (+)-N-Methylallosedridine is paramount. This guide provides essential procedural steps for its proper handling and disposal.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance. The following procedures are based on general best practices for the disposal of toxic alkaloids and piperidine-containing compounds. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.[2][3]

  • This includes pure, unused compounds, contaminated solutions, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department to prevent potentially dangerous reactions.[4]

2. Containerization:

  • Use a dedicated, chemically compatible, and leak-proof container for collecting the waste.[4][5] The container must have a secure, tight-fitting lid.[5]

  • The container must be in good condition, free from damage or deterioration.[5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[6]

  • The label must include the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

  • Note any other components mixed with the waste.

  • Include the date when the waste was first added to the container (accumulation start date).[6]

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3]

  • The storage area should be well-ventilated and away from heat or ignition sources.

  • Ensure the container is stored in secondary containment to prevent spills.[5]

5. Disposal:

  • Never dispose of this compound down the drain or in regular trash.[2][7] This is a violation of regulations and poses a significant environmental hazard.[7]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][2]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5][7]

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • If safe to do so, contain the spill using an appropriate absorbent material.

  • Clean the affected area thoroughly.

  • All materials used for cleanup must be collected, containerized, and disposed of as hazardous waste.[8]

Logical Workflow for Disposal

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste PPE->Segregate Ventilation Work in a Ventilated Area (Fume Hood) Ventilation->Segregate Containerize Use a Labeled, Compatible, and Sealed Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store Prohibited Prohibited Actions: - Drain Disposal - Trash Disposal ContactEHS Contact EHS or Licensed Waste Disposal Service Store->ContactEHS Pickup Arrange for Waste Pickup ContactEHS->Pickup Documentation Maintain Disposal Records Pickup->Documentation Start Start Disposal Process Start->PPE Start->Ventilation

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: (+)-N-Methylallosedridine

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. This compound is identified as an alkaloid.[1] Alkaloids are a class of compounds that can exhibit significant biological activity and potential toxicity.[1] Therefore, in the absence of specific hazard data, this compound must be handled with extreme caution, applying the precautionary principle by treating it as a potent compound with unknown hazards. The following guidance is based on best practices for handling novel or uncharacterized chemical substances.

This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational plans, and disposal procedures for this compound.

Hazard Assessment and Precautionary Principle

Given the lack of specific toxicological data, a thorough risk assessment is the foundational step before any laboratory work.[2] Assume the substance may be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[2] All personnel must be trained on the potential hazards and the procedures outlined in this document.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the final and crucial barrier to minimize exposure.[2][3] A comprehensive PPE ensemble is required for all handling activities. The following table summarizes the recommended PPE for different operational scenarios.

Operational Scenario Required Personal Protective Equipment (PPE)
Low-Energy Operations (e.g., visual inspection of a sealed container, transport within the lab)- Standard laboratory coat - Safety glasses with side shields - Nitrile gloves (single pair)
Handling Solids (e.g., weighing, preparing for dissolution)- Disposable gown with tight-fitting cuffs - Chemical splash goggles and a face shield - Double nitrile gloves[2] - NIOSH-approved respirator (e.g., N95 for powders, or a respirator with appropriate organic vapor cartridges)[2]
Handling Solutions (e.g., preparing solutions, conducting reactions, transfers)- Chemical-resistant laboratory coat or disposable gown - Chemical splash goggles[2] - Double nitrile gloves (or other chemically-resistant gloves based on the solvent used)
Waste Disposal (e.g., packaging waste, decontaminating equipment)- Chemical-resistant laboratory coat or disposable gown - Chemical splash goggles - Double nitrile gloves

Note: Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[3] Always use powder-free gloves to avoid aerosolizing the compound.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is critical to ensure safety. All manipulations should be designed to minimize the generation of dust or aerosols.

3.1. Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential release.[2]

  • Ventilation: Ensure the designated area is well-ventilated. Operations involving solids or volatile solutions must be performed within a containment device like a chemical fume hood.[2]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.

3.2. Step-by-Step Handling Procedure

  • Preparation: Cordon off the designated handling area. Assemble all necessary chemicals, equipment, PPE, and waste containers before beginning work.

  • Weighing: Perform all manipulations of solid this compound within a ventilated enclosure (e.g., a powder-containment hood or glove box) to prevent inhalation of fine powders.[2] Use the smallest amount of substance necessary for the experiment.

  • Solution Preparation: Add the compound slowly to the solvent to avoid splashing. Keep containers closed whenever possible.

  • Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment. A common procedure involves wiping surfaces with a solvent known to dissolve the compound (if known), followed by a soap and water wash. All cleaning materials must be treated as hazardous waste.

  • Personal Decontamination: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by gown and eye/face protection. Wash hands and forearms thoroughly with soap and water immediately after work is completed.

Emergency Procedures

Accidental exposure or spills require immediate and appropriate action.

4.1. Spills

  • Minor Spill (within a fume hood):

    • Ensure personal protective equipment is adequate to handle the spill.

    • Absorb the spill with a compatible absorbent material (e.g., vermiculite, sand). Do not use paper towels for corrosive materials.[4]

    • Carefully collect the absorbent material and contaminated items into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent and then soap and water.

    • Report the spill to the laboratory supervisor.[4]

  • Major Spill (outside a fume hood):

    • Alert all personnel in the immediate area to evacuate.[5]

    • If the substance is volatile or dusty, evacuate the entire laboratory and prevent re-entry.

    • Call emergency personnel (e.g., 911) and your institution's Environmental Health and Safety (EHS) office from a safe location.[5]

    • Provide details about the spilled chemical, quantity, and location.[5]

4.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[4][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[4][6] Hold the eyelids open and rotate the eyeballs to ensure thorough rinsing.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult or symptoms develop, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide as much information as possible about the substance.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal is illegal and poses a significant risk to human health and the environment.

5.1. Waste Segregation and Collection

  • Waste Characterization: Treat all waste (solid, liquid, and contaminated labware) as hazardous chemical waste.[7][8]

  • Segregation: Do not mix this waste with other waste streams to prevent unknown chemical reactions.[7] Keep solid and liquid waste in separate containers.

  • Containers: Use chemically compatible, leak-proof containers with secure screw-on caps (B75204) for waste collection.[7][9]

  • Labeling: Label waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7] Affix the label as soon as the first drop of waste is added.

5.2. Storage and Disposal Procedure

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[9] Use secondary containment (e.g., a larger bin) to capture any potential leaks.[10]

  • Disposal Request: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[10] Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[7][8]

  • Empty Containers: Any "empty" container that held the pure compound must be treated as hazardous waste or triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][10]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation & Planning cluster_exec 2. Handling Operations cluster_post 3. Post-Operation & Disposal Risk_Assessment Hazard Assessment (Assume High Potency) SOP_Dev Develop Standard Operating Procedure (SOP) Risk_Assessment->SOP_Dev Eng_Controls Prepare Engineering Controls (Fume Hood, Designated Area) SOP_Dev->Eng_Controls PPE_Selection Select & Inspect PPE (Gloves, Gown, Respirator, etc.) Eng_Controls->PPE_Selection Weighing Weighing & Transfer (in containment) PPE_Selection->Weighing Solution_Prep Solution Preparation & Reaction Weighing->Solution_Prep Decontamination Decontaminate Equipment & Work Surfaces Solution_Prep->Decontamination Waste_Segregation Segregate & Label Hazardous Waste Decontamination->Waste_Segregation Waste_Storage Store Waste in Designated Satellite Accumulation Area Waste_Segregation->Waste_Storage EHS_Pickup Arrange for EHS Waste Pickup Waste_Storage->EHS_Pickup

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。